Technical Documentation Center

2-(3-Methoxy-2-methylphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methoxy-2-methylphenyl)acetic acid
  • CAS: 33797-36-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of 2-(3-Methoxy-2-methylphenyl)acetic acid

Introduction: The Significance of a Phenylacetic Acid Derivative 2-(3-Methoxy-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Phenylacetic Acid Derivative

2-(3-Methoxy-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle. Poor solubility can lead to unpredictable results in early in vitro assays, hinder the development of effective formulations, and result in poor bioavailability, ultimately jeopardizing the success of a drug candidate.[1]

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(3-Methoxy-2-methylphenyl)acetic acid. While specific, publicly available solubility data for this exact compound is scarce, this guide will focus on the authoritative, gold-standard methodologies for its determination. We will delve into the theoretical principles governing its solubility, provide detailed experimental protocols, and discuss the analytical techniques required for accurate quantification. This document is intended for researchers, formulation scientists, and drug development professionals who require precise and reliable solubility data to advance their research.

Core Physicochemical Properties

Before delving into solubility measurements, it is essential to understand the fundamental physicochemical properties of the molecule, as they provide the basis for interpreting solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃Appretech Scientific Limited[2]
Molecular Weight 180.2 g/mol Appretech Scientific Limited[2]
CAS Number 33797-36-3Appretech Scientific Limited[2]
Appearance Solid (predicted)General chemical knowledge
pKa (predicted) ~4-5The presence of a carboxylic acid group suggests a pKa in the typical range for this functional group. For comparison, the related methoxyacetic acid has a pKa of 3.57.[3]
logP (predicted) ~1.5-2.5The combination of a phenyl ring, a methyl group, and a methoxy group suggests moderate lipophilicity.

Note: Predicted values are based on the chemical structure and data from analogous compounds.

Predicted Solubility Profile

The structure of 2-(3-Methoxy-2-methylphenyl)acetic acid, featuring a carboxylic acid group, dictates that its aqueous solubility will be highly dependent on pH.

  • Aqueous Solubility : Limited solubility is expected in neutral water. In acidic solutions (pH < pKa), the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in aqueous media.[4]

  • Organic Solvent Solubility : Good solubility is anticipated in polar organic solvents like methanol, ethanol, and DMSO. Moderate solubility may be observed in solvents like acetone, while poor solubility is expected in non-polar solvents such as hexane.[4]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable solid form of the compound. The shake-flask method is the universally recognized gold standard for its determination.[5][6][7]

Principle of the Shake-Flask Method

The method involves adding an excess of the solid compound to a known volume of solvent.[6] The resulting suspension is then agitated for an extended period to ensure that the dissolution process reaches equilibrium.[1][5] After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G start Start: Weigh Excess Solid Compound add_solvent Add Known Volume of Solvent (e.g., pH 7.4 Buffer) start->add_solvent equilibrate Equilibrate (e.g., 24-48h shaking @ 25°C) add_solvent->equilibrate check_solid Verify Excess Solid Remains? equilibrate->check_solid check_solid->add_solvent No, Add More Solid phase_sep Phase Separation (Centrifugation or Filtration) check_solid->phase_sep Yes aliquot Collect Supernatant Aliquot phase_sep->aliquot dilute Prepare Serial Dilutions for Calibration Curve aliquot->dilute analyze Analytical Quantification (e.g., HPLC-UV) aliquot->analyze dilute->analyze calculate Calculate Solubility (µg/mL or µM) analyze->calculate end End: Report Data calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2-(3-Methoxy-2-methylphenyl)acetic acid in a specified solvent (e.g., Phosphate-Buffered Saline, pH 7.4) at 25°C.

Materials:

  • 2-(3-Methoxy-2-methylphenyl)acetic acid (solid powder)

  • Solvent of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid 2-(3-Methoxy-2-methylphenyl)acetic acid to a glass vial. An amount sufficient to produce a visible suspension is required, but not so much as to alter the properties of the solvent.[6]

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent (e.g., 2 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[1][7] Some protocols may extend this to 48 hours.

  • Phase Separation: After the equilibration period, remove the vial from the shaker. Allow the suspension to settle. Separate the solid and liquid phases by either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible 0.22 µm syringe filter to remove all undissolved particles. Pre-validation of the filter is necessary to ensure the compound does not adsorb to the membrane.

  • Sample Collection: Carefully transfer a known volume of the clear supernatant to a clean vial for analysis.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, as described in the following section. The analysis should be performed in triplicate.[5]

  • pH Verification: At the end of the experiment, the pH of the suspension should be measured to ensure it has not shifted significantly.[6]

Analytical Quantification Methods

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[7][8]

HPLC-UV Method for Quantification

Principle: HPLC separates the analyte from any potential impurities or degradants based on its partitioning between a stationary phase (the column) and a liquid mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the signal is proportional to its concentration.

Example HPLC Conditions:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound (likely ~220-280 nm)

  • Injection Volume: 10 µL

Quantification Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of 2-(3-Methoxy-2-methylphenyl)acetic acid and dissolve it in a suitable solvent (e.g., Acetonitrile) to create a stock solution of known concentration.

  • Create a Calibration Curve: Prepare a series of at least five standard solutions by performing serial dilutions of the stock solution.

  • Analyze Samples: Inject the standard solutions and the filtered supernatant samples from the solubility experiment onto the HPLC system.

  • Calculate Concentration: Plot the peak area from the HPLC chromatograms of the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line from this curve to calculate the concentration of the compound in the experimental samples.

Conclusion and Future Directions

This guide establishes a robust framework for the experimental determination of the solubility of 2-(3-Methoxy-2-methylphenyl)acetic acid. By adhering to the gold-standard shake-flask method and employing a validated HPLC-UV protocol for quantification, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery and development.[1][7] This data is fundamental for lead optimization, pre-formulation studies, and ensuring the development of safe and effective medicines.

References

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Platform of Chemical Biology of the University of Strasbourg. Thermodynamic solubility. [Link]

  • Appretech Scientific Limited. 2-(3-methoxy-2-methylphenyl)acetic acid. [Link]

  • Wikipedia. Methoxyacetic acid. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(3-Methoxy-2-methylphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(3-Methoxy-2-methylphenyl)acetic acid. In the absence of readily available experimental spectra for this specific isomer, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its key spectral features. By examining the influence of the methoxy, methyl, and acetic acid functional groups on the phenyl ring, this guide offers a robust framework for the identification and characterization of this molecule. Detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS are presented, supported by comparisons with related isomers and established spectroscopic rules. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

2-(3-Methoxy-2-methylphenyl)acetic acid is a substituted aromatic carboxylic acid. The unique arrangement of the methoxy and methyl groups at the 2- and 3-positions of the phenyl ring, ortho and meta to the acetic acid moiety respectively, creates a distinct electronic and steric environment that will be reflected in its spectroscopic signatures. Understanding these spectral characteristics is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and elucidating its structure. This guide provides a detailed predictive analysis of the spectroscopic data to aid researchers in these endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(3-Methoxy-2-methylphenyl)acetic acid, including chemical shifts, splitting patterns, and integration values. The predictions are based on established substituent effects on the benzene ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methoxy protons, the methyl protons, and the acidic proton of the carboxyl group.

  • Aromatic Region (δ 6.8-7.3 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to their proximity and coupling to each other.

    • H-6: This proton is ortho to the electron-donating methyl group and para to the electron-donating methoxy group, leading to significant shielding. It is expected to appear as a doublet of doublets.

    • H-5: This proton is ortho to the methoxy group and meta to the methyl group. It will likely be a triplet.

    • H-4: This proton is para to the methyl group and meta to the methoxy group. It is expected to be a doublet of doublets.

  • Methylene Protons (-CH₂COOH, δ ~3.6 ppm): These two protons will appear as a singlet, as there are no adjacent protons to couple with. The chemical shift is influenced by the adjacent aromatic ring and the carboxylic acid group.

  • Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.

  • Methyl Protons (-CH₃, δ ~2.2 ppm): The three protons of the methyl group will also appear as a singlet.

  • Carboxylic Acid Proton (-COOH, δ > 10 ppm): This proton will be a broad singlet and will appear far downfield due to its acidic nature. Its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Data for 2-(3-Methoxy-2-methylphenyl)acetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH>10br s1H
H-6~6.8-7.0dd1H
H-5~7.1-7.3t1H
H-4~6.9-7.1dd1H
-OCH₃~3.8s3H
-CH₂COOH~3.6s2H
Ar-CH₃~2.2s3H

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH, δ ~175-180 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons (δ ~110-160 ppm): The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents.

    • C-3 (bearing -OCH₃): This carbon will be significantly deshielded by the directly attached oxygen atom.

    • C-2 (bearing -CH₃): This carbon will also be downfield.

    • C-1 (bearing -CH₂COOH): The ipso-carbon attached to the acetic acid group.

    • C-4, C-5, C-6: The chemical shifts of these carbons will be influenced by their positions relative to the substituents.

  • Methylene Carbon (-CH₂COOH, δ ~40-45 ppm): The carbon of the methylene group.

  • Methoxy Carbon (-OCH₃, δ ~55-60 ppm): The carbon of the methoxy group.

  • Methyl Carbon (-CH₃, δ ~15-20 ppm): The carbon of the aromatic methyl group.

Table 2: Predicted ¹³C NMR Data for 2-(3-Methoxy-2-methylphenyl)acetic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH175-180
C-3155-160
C-1135-140
C-2130-135
C-5125-130
C-6120-125
C-4110-115
-OCH₃55-60
-CH₂COOH40-45
Ar-CH₃15-20
Experimental NMR Protocol

A standard protocol for acquiring high-quality NMR spectra of 2-(3-Methoxy-2-methylphenyl)acetic acid would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, longer relaxation delay may be needed for quaternary carbons.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly in the complex aromatic region.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Processing & Phasing TwoD_NMR->Processing Integration Integration Processing->Integration Assignment Peak Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Solid Sample ATR ATR Sample->ATR KBr KBr Pellet Sample->KBr Background Background Scan ATR->Background KBr->Background Sample_Scan Sample Scan Background->Sample_Scan Spectrum IR Spectrum Sample_Scan->Spectrum Interpretation Functional Group Identification Spectrum->Interpretation MS_Fragmentation M [M]⁺ m/z = 180 F1 [M - COOH]⁺ m/z = 135 M->F1 - COOH F2 [M - CH₂COOH]⁺ m/z = 121 M->F2 - CH₂COOH F3 [C₇H₇]⁺ m/z = 91 F1->F3 Rearrangement

Foundational

The Evolving Landscape of Anti-Inflammatory and Analgesic Agents: A Technical Guide to the Biological Activity of Methoxy-Methylphenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The phenylacetic acid scaffold has long been a cornerstone in the development of non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The phenylacetic acid scaffold has long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Within this broad class, methoxy- and methyl-substituted derivatives represent a promising avenue for the discovery of novel therapeutic agents with potentially improved efficacy and safety profiles. This in-depth technical guide provides a comprehensive overview of the biological activities of methoxy-methylphenylacetic acid derivatives, with a primary focus on their anti-inflammatory and analgesic properties. We will delve into the established and putative mechanisms of action, including enzyme inhibition and modulation of key inflammatory signaling pathways. This guide will also furnish detailed, field-proven experimental protocols for the evaluation of these compounds, present a curated summary of quantitative biological data, and explore the critical structure-activity relationships that govern their therapeutic potential. Through a synthesis of technical data and mechanistic insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to navigate and innovate within this important chemical space.

Introduction: The Rationale for Methoxy-Methylphenylacetic Acid Derivatives in Drug Discovery

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated or chronic inflammation underpins a vast array of human diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The sensation of pain is intricately linked to the inflammatory cascade, with inflammatory mediators sensitizing nociceptive neurons.

For decades, NSAIDs have been the frontline therapy for managing pain and inflammation. The archetypal mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever. However, the classical non-selective inhibition of both COX-1 and COX-2 isoforms is associated with well-documented gastrointestinal and cardiovascular side effects.

This has spurred the development of new generations of anti-inflammatory and analgesic agents with improved target selectivity and safety. Methoxy-methylphenylacetic acid derivatives have emerged as a focal point of this research. The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups onto the phenylacetic acid backbone allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications can profoundly influence the compound's pharmacokinetic profile, target binding affinity, and overall biological activity. This guide will explore the multifaceted biological effects of these derivatives, moving beyond simple COX inhibition to encompass other potential mechanisms that contribute to their therapeutic profile.

Mechanisms of Action: Beyond Cyclooxygenase Inhibition

While COX inhibition remains a central mechanism for many phenylacetic acid derivatives, emerging evidence suggests a more complex and multi-target engagement for some methoxy-methyl substituted analogs.

Cyclooxygenase (COX) Inhibition

The primary and most well-established mechanism of action for many anti-inflammatory phenylacetic acid derivatives is the inhibition of COX enzymes. There are two main isoforms:

  • COX-1: Constitutively expressed in most tissues and responsible for the production of prostaglandins that mediate homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.

  • COX-2: Inducibly expressed at sites of inflammation and in pathological conditions, leading to the production of pro-inflammatory prostaglandins.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastric ulceration, are often linked to the inhibition of COX-1. The structural modifications afforded by methoxy and methyl substitutions can influence the selectivity of these derivatives for COX-1 versus COX-2.

Lipoxygenase (LOX) Inhibition

The lipoxygenase pathways represent another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators. In particular, 15-lipoxygenase (15-LOX) has been implicated in the pathophysiology of atherosclerosis and other inflammatory conditions. Certain methoxy-phenylacetic acid esters have been designed and evaluated as inhibitors of 15-LOX, suggesting an alternative or complementary anti-inflammatory mechanism.[1]

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. During this process, reactive oxygen species (ROS) are generated, which can contribute to oxidative stress and inflammation. Inhibition of xanthine oxidase, therefore, represents a potential anti-inflammatory strategy.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, methoxy-methylphenylacetic acid derivatives may exert their biological effects by modulating intracellular signaling cascades that are central to the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBs). Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some NSAIDs have been shown to inhibit NF-κB activation, providing a COX-independent mechanism for their anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB_NF-kB IkB-NF-kB Complex IKK Complex->IkB_NF-kB Phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB_NF-kB->NF-kB Releases Methoxy-Methylphenylacetic\nAcid Derivatives Methoxy-Methylphenylacetic Acid Derivatives Methoxy-Methylphenylacetic\nAcid Derivatives->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription Induces

Figure 1: Putative inhibition of the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another crucial set of intracellular cascades involved in inflammation. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These kinases are activated by a variety of extracellular stimuli and regulate the expression of inflammatory mediators. Inhibition of MAPK signaling, particularly the p38 MAPK pathway, is a recognized anti-inflammatory strategy.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38) MAPK (e.g., p38) MAPKK->MAPK (p38) Phosphorylates Transcription Factors Transcription Factors MAPK (p38)->Transcription Factors Activates Methoxy-Methylphenylacetic\nAcid Derivatives Methoxy-Methylphenylacetic Acid Derivatives Methoxy-Methylphenylacetic\nAcid Derivatives->MAPKK Inhibits Inflammatory Gene\nExpression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene\nExpression Induces

Figure 2: Potential modulation of the MAPK signaling cascade.

Key Biological Activities and Supporting Data

The primary therapeutic indications for methoxy-methylphenylacetic acid derivatives are inflammatory conditions and pain.

Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are typically evaluated in both in vitro and in vivo models. In vitro assays often measure the inhibition of inflammatory mediator production (e.g., prostaglandins, nitric oxide) in cell culture models, while in vivo models, such as the carrageenan-induced paw edema test in rodents, assess the ability of a compound to reduce an inflammatory response in a living organism.

Analgesic Activity

The analgesic properties of these compounds are assessed using various animal models of pain, including the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia).

Quantitative Data Summary

The following table summarizes publicly available biological activity data for a selection of methoxy-methylphenylacetic acid derivatives and related compounds. This data is intended to provide a comparative overview and should be interpreted within the context of the specific assays used.

CompoundTarget/AssaySpecies/Cell LineActivity (IC₅₀/ED₅₀)Reference
4'-chloro-5-methoxy-3-biphenylylacetic acidAnti-inflammatory (Carrageenan paw edema)Rat0.8 mg/kg[2]
4'-chloro-5-methoxy-3-biphenylylacetic acidAnalgesic (Acetic acid writhing)Mouse0.5 mg/kg[2]
2-[3-fluoro-4-(2-pyrimidinylamino) phenyl] propionic acidAnti-inflammatory (Carrageenan paw edema)RatPotent activity reported[3]
4-methoxyphenylacetic acid ester derivative 7d15-Lipoxygenase InhibitionSoybeanIC₅₀ = 3.8 µM[1]
4-methoxyphenylacetic acid ester derivative 7e15-Lipoxygenase InhibitionSoybeanIC₅₀ = 1.9 µM[1]
DiclofenacCOX-1Human MonocytesIC₅₀ = 0.076 µM[4]
DiclofenacCOX-2Human MonocytesIC₅₀ = 0.026 µM[4]
6-methoxy-2-naphthylacetic acid (6-MNA)COX-1Human MonocytesIC₅₀ = 149 µM[4]
6-methoxy-2-naphthylacetic acid (6-MNA)COX-2Human MonocytesIC₅₀ = 230 µM[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of methoxy-methylphenylacetic acid derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are fasted overnight with free access to water. They are then randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound groups (various doses, p.o.)

  • Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Acclimatization Grouping_Dosing Grouping_Dosing Acclimatization->Grouping_Dosing Baseline_Measurement Baseline_Measurement Grouping_Dosing->Baseline_Measurement Compound_Admin Compound_Admin Baseline_Measurement->Compound_Admin Carrageenan_Injection Carrageenan_Injection Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate_Edema Paw_Volume_Measurement->Calculate_Edema Calculate_Inhibition Calculate_Inhibition Calculate_Edema->Calculate_Inhibition

Figure 3: Workflow for the carrageenan-induced paw edema assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common screening model for peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. The ability of a test compound to reduce the number of writhes is indicative of its analgesic effect.

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are used.

  • Grouping and Dosing: Animals are divided into groups as described for the paw edema assay.

  • Compound Administration: Test compounds, vehicle, or a positive control (e.g., Aspirin, 100 mg/kg, p.o.) are administered.

  • Induction of Writhing: 30 minutes (for p.o. administration) or 15 minutes (for i.p. administration) after treatment, each mouse is injected intraperitoneally with 0.1 mL/10 g body weight of a 0.6% (v/v) aqueous solution of acetic acid.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (constrictions of the abdomen, stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

In Vitro Enzyme Inhibition Assays

Principle: The activity of 15-LOX is determined spectrophotometrically by measuring the formation of the conjugated diene hydroperoxide product from linoleic acid at 234 nm.

Protocol:

  • Reagent Preparation:

    • Enzyme Solution: Soybean 15-lipoxygenase is dissolved in a suitable buffer (e.g., borate buffer, pH 9.0) to a working concentration.

    • Substrate Solution: Linoleic acid is prepared in the same buffer.

    • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a quartz cuvette, add the buffer, enzyme solution, and the test compound at various concentrations.

    • Incubate the mixture at room temperature for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a spectrophotometer.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Principle: The activity of xanthine oxidase is measured by monitoring the formation of uric acid from xanthine, which results in an increase in absorbance at 295 nm.

Protocol:

  • Reagent Preparation:

    • Enzyme Solution: Xanthine oxidase from bovine milk is dissolved in phosphate buffer (pH 7.5).

    • Substrate Solution: Xanthine is dissolved in the same buffer.

    • Test Compounds: Dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • To the wells of a UV-transparent 96-well plate, add the phosphate buffer, test compound at various concentrations (or positive control like allopurinol), and the xanthine oxidase solution.

    • Pre-incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Measure the absorbance at 295 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the 15-LOX assay.

Structure-Activity Relationships (SAR)

The biological activity of methoxy-methylphenylacetic acid derivatives is highly dependent on the nature, position, and steric and electronic properties of the substituents on the phenyl ring.

  • The Phenylacetic Acid Moiety: The carboxylic acid group is generally considered essential for anti-inflammatory activity, as it is believed to be involved in binding to the active site of COX enzymes. Esterification of this group may lead to prodrugs that are hydrolyzed in vivo to the active acid.

  • Methoxy Group Position: The position of the methoxy group can significantly influence activity. For instance, in some series of biphenylylacetic acids, a methoxy group at the 5-position was found to be favorable for potent anti-inflammatory and analgesic activity.[2]

  • Methyl Group Position: The presence and position of a methyl group can also modulate activity. An α-methyl group on the acetic acid side chain is a common feature in the "profen" class of NSAIDs and can enhance potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the methoxy and methyl groups, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access the active site of target enzymes. A balance of hydrophilic and lipophilic character is generally required for optimal oral bioavailability and efficacy.

Further systematic studies are needed to fully elucidate the complex interplay between the various structural features of these derivatives and their biological activities.

Conclusion and Future Directions

Methoxy-methylphenylacetic acid derivatives represent a versatile and promising class of compounds with significant anti-inflammatory and analgesic potential. Their biological activity is mediated through a combination of mechanisms, including the inhibition of key enzymes in the arachidonic acid cascade and the modulation of intracellular signaling pathways. The ability to systematically modify their structure allows for the optimization of their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their mechanisms of action beyond COX inhibition.

  • Conducting comprehensive structure-activity relationship studies to guide the design of next-generation compounds with improved therapeutic indices.

  • Investigating the potential of these derivatives in a broader range of inflammatory and pain-related disorders.

  • Evaluating the safety profiles of lead compounds to ensure a favorable risk-benefit ratio.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to advance the field of anti-inflammatory and analgesic therapy, ultimately leading to the development of safer and more effective treatments for a wide range of debilitating conditions.

References

  • Ogawa, N., Yoshida, T., Makino, E., Koshinaka, E., Kato, H., & Ito, Y. (1987). Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives. YAKUGAKU ZASSHI, 107(2), 111–122. [Link]

  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., Brehm, L., Clausen, R. P., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry international, 54(5-6), 347–352. [Link]

  • Tanaka, Y., Nishimura, K., Uno, H., & Sancilio, L. F. (1989). Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities. Journal of medicinal chemistry, 32(6), 1302–1305. [Link]

  • Juby, P. F., Hudyma, T. W., & Brown, M. (1974). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Journal of Medicinal Chemistry, 17(1), 80-84. [Link]

  • Consensus, G. (2025). Phenylacetic acid derivative: Significance and symbolism. Ground AI. [Link]

  • Verma, P., & Hansch, C. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 9, S1426–S1434. [Link]

  • Reddy, P. V., & Kumar, P. R. (2014). Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4-formyl-2-methoxyphenoxy) methyl) benzonitrile. International Journal of Pharmaceutical Sciences and Research, 5(8), 3366. [Link]

  • Gawel, K., Gzella, A. K., & Pomarnacka, E. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Acta Poloniae Pharmaceutica, 75(1), 87-98. [Link]

  • Dvořáková, M., Sychrová, A., & Jansa, P. (2021). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

  • Firuzi, O., Zhuo, J., Saso, L., & Spadaro, A. (2009). Design and Synthesis of 4-methoxyphenylacetic Acid Esters as 15-lipoxygenase Inhibitors and SAR Comparative Studies of Them. PubMed. [Link]

  • Mishra, R., Singh, A. K., & Parida, P. (2014). Analgesic activity by acetic acid induced writhing in mice. ResearchGate. [Link]

  • Khan, K. M., Saad, S. M., & Shaikh, A. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal Derivatives. Semantic Scholar. [Link]

  • Khan, I., Al-Harrasi, A., & Al-Rawahi, A. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(1), 234. [Link]

  • Black, C., & Gauthier, J. Y. (2004). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • Kim, M. J., Lee, J. W., & Kim, J. Y. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4791. [Link]

  • Khan, I., Al-Harrasi, A., & Al-Rawahi, A. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(33), 30095-30107. [Link]

  • Gupta, A., & Garg, S. K. (1994). Anti-inflammatory and analgesic activities of 1-[2-(substituted benzothiazole)]-1,3-diethyl-4-aryl guanidines. Indian journal of experimental biology, 32(11), 819–821. [Link]

  • Chen, J., Yang, J., Ma, L., Li, J., Shahzad, N., & Kim, C. K. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2611. [Link]

  • Asiri, A. M., & Khan, S. A. (2025). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. ResearchGate. [Link]

  • Kawai, S., Nishida, S., & Kitasato, H. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(7), 543-548. [Link]

  • Anonymous. (2022). Chemical Evaluation of the Effects of Analgesics on the Body's Chemical Cells. Open Access Text. [Link]

  • Zvejniece, L., Vavers, E., & Bisenieks, E. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Pharmaceutical and Biomedical Sciences, (1), 21-30. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Evaluation of Antioxidant, Analgesic and Anti-inflammatory Activity of 2-(4-Aminophenyl) Benzimidazole-based Schiff Bases. IOSR Journal of Pharmacy, 10(10), 30-37. [Link]

Sources

Exploratory

In silico prediction of 2-(3-Methoxy-2-methylphenyl)acetic acid bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 2-(3-Methoxy-2-methylphenyl)acetic Acid Bioactivity Abstract This guide provides a comprehensive, technically-grounded framework for the in silico prediction of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of 2-(3-Methoxy-2-methylphenyl)acetic Acid Bioactivity

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico prediction of biological activity for the novel small molecule, 2-(3-Methoxy-2-methylphenyl)acetic acid. In the landscape of modern drug discovery, computational methods serve as a critical primary step to prioritize resources, reduce costs, and accelerate the development pipeline by identifying promising candidates and flagging potential liabilities early.[1][2] This document, intended for researchers and drug development professionals, details a multi-faceted computational workflow, beginning with compound characterization and proceeding through target identification, quantitative structure-activity relationship (QSAR) analysis, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed to be a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility. By integrating data from these orthogonal computational techniques, we construct a robust, data-driven hypothesis for the bioactivity of 2-(3-Methoxy-2-methylphenyl)acetic acid, paving the way for targeted in vitro validation.

Introduction: The Rationale for a Computational First Approach

The journey of a drug from concept to clinic is notoriously long and expensive. In silico techniques, which use computer simulations to predict how a molecule will behave, have become indispensable for navigating this complex path.[3][4] By modeling the interactions between a small molecule and biological systems, we can efficiently screen vast chemical spaces, optimize lead compounds, and anticipate potential safety issues long before committing to costly and time-consuming laboratory experiments.[1]

This guide focuses on a specific molecule: 2-(3-Methoxy-2-methylphenyl)acetic acid. Its structure, featuring a phenylacetic acid scaffold, is found in various biologically active compounds, suggesting potential therapeutic relevance.[5] Our objective is to apply a systematic and integrated computational strategy to build a comprehensive biological activity profile for this molecule. This process is not merely a sequence of steps but a logical progression of inquiry, where the results of one analysis inform the next, creating a cohesive and scientifically sound predictive model.

We will employ three primary pillars of computational drug discovery:

  • Ligand-Based Methods: These approaches, including QSAR and pharmacophore modeling, leverage the knowledge of other known active molecules to predict the activity of our compound of interest.[6][7] They are particularly powerful when the precise protein target is unknown.

  • Structure-Based Methods: When a three-dimensional structure of a potential protein target is available, methods like molecular docking can predict the binding pose and affinity of a ligand, offering deep mechanistic insights.[8][9]

  • Pharmacokinetic & Toxicity Prediction: A potent molecule is of little use if it cannot reach its target in the body or if it causes harm. ADMET prediction is crucial for assessing the "drug-likeness" of a compound.[10][11]

Foundational Analysis: Compound Preparation and Physicochemical Profiling

Before any predictive modeling can begin, the molecule must be accurately represented and its fundamental properties calculated. This foundational step ensures the quality and consistency of all subsequent analyses.

Canonical Representation

The first step is to obtain a standardized, machine-readable representation of the molecule. The SMILES (Simplified Molecular-Input Line-Entry System) string is a common choice.

  • Molecule: 2-(3-Methoxy-2-methylphenyl)acetic acid

  • Canonical SMILES: COC1=CC=CC(CC(=O)O)=C1C

  • Molecular Formula: C10H12O3

Physicochemical Properties Calculation

Using computational tools, we can predict key physicochemical properties that influence a molecule's pharmacokinetic behavior. These descriptors are also foundational for building QSAR models.[12]

PropertyPredicted ValueSignificance
Molecular Weight 180.20 g/mol Influences diffusion and absorption; generally <500 for oral drugs.
LogP (octanol/water) 1.85Measures lipophilicity; affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 46.53 ŲPredicts cell permeability; generally <140 Ų for good CNS penetration.
Hydrogen Bond Donors 1Number of O-H or N-H bonds.
Hydrogen Bond Acceptors 3Number of N or O atoms.
Rotatable Bonds 3Influences conformational flexibility and binding entropy.

These values are typically calculated using platforms like SwissADME or RDKit.

The Overall Predictive Workflow

The following diagram outlines the integrated workflow employed in this guide. This systematic process ensures that each predictive step builds upon the last, leading to a well-supported final hypothesis.

G cluster_input 1. Input & Preparation cluster_ligand 2. Ligand-Based Prediction cluster_structure 3. Structure-Based Prediction cluster_safety 4. Safety & Druglikeness cluster_output 5. Synthesis & Validation A 2-(3-Methoxy-2-methylphenyl)acetic acid SMILES: COC1=CC=CC(CC(=O)O)=C1C B Target Identification (Similarity Search) A->B G ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->G C QSAR Analysis (Predict Activity) B->C D Pharmacophore Modeling (Identify Key Features) B->D E Protein Target Selection (from PDB) B->E H Integrated Bioactivity Hypothesis C->H D->H F Molecular Docking (Predict Binding Pose & Affinity) E->F F->H G->H I Recommendation for In Vitro Testing H->I

Caption: Integrated workflow for in silico bioactivity prediction.

Ligand-Based Bioactivity Prediction

Ligand-based methods are founded on the principle that structurally similar molecules are likely to have similar biological activities.

Target Identification via Similarity Searching

Without a known target, the first step is to identify potential ones. This is achieved by searching large bioactivity databases like ChEMBL or BindingDB for molecules structurally similar to our query compound that have known experimental activity.[13][14]

Protocol: Target Fishing

  • Input: The SMILES string of the query molecule.

  • Tool: Utilize a web server like SwissTargetPrediction or TargetNet.[3] These tools compare the 2D and 3D similarity of the query molecule against a database of known active ligands.

  • Analysis: The output is a ranked list of potential protein targets. The rationale is that if our molecule is similar to known ligands for a specific protein, that protein is a plausible target.

  • Prioritization: Prioritize targets that are functionally related and appear consistently across different prediction algorithms. For a phenylacetic acid derivative, enzymes like cyclooxygenases (COX-1/COX-2), lipoxygenases, or other hydrolases are plausible candidates based on chemical class.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical relationship between the chemical structure of a compound and its biological activity.[1][6] To build a QSAR model, a dataset of structurally related compounds with experimentally measured activity against a specific target is required. While we don't have this for our specific molecule, the following protocol outlines how such a model would be built and used for prediction.

Protocol: Predictive QSAR Modeling

  • Data Collection: Assemble a dataset of at least 30-50 structurally diverse analogs with a consistent biological endpoint (e.g., IC50).

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (0D, 1D, 2D, 3D) that encode physicochemical, topological, and quantum chemical properties.[12]

  • Data Splitting: Divide the dataset into a training set (~80%) for model building and a test set (~20%) for validation.

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM) to build a regression model correlating descriptors with activity.[15]

  • Rigorous Validation (Trustworthiness):

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to check for robustness.

    • External Validation: Use the model to predict the activity of the test set compounds. A reliable model will have a high squared correlation coefficient (R²) and low prediction error.

  • Prediction: Input the calculated descriptors for 2-(3-Methoxy-2-methylphenyl)acetic acid into the validated model to obtain a predicted activity value.

G cluster_data Data Preparation cluster_model Model Generation & Validation cluster_predict Prediction A Collect Analog Dataset (with IC50 values) B Calculate Molecular Descriptors A->B C Split Data (80% Train, 20% Test) B->C D Build Model on Training Set C->D E Internal Validation (Cross-Validation) D->E F External Validation (Predict Test Set) D->F G Input New Compound Descriptors F->G H Predicted Bioactivity G->H

Caption: The workflow for building and using a QSAR model.

Structure-Based Bioactivity Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, along with the binding affinity.[8] This method is essential for understanding the specific molecular interactions that drive biological activity. Based on the common activity of related structures, we will use Cyclooxygenase-2 (COX-2) as a representative target for this protocol.

Protocol: Molecular Docking Simulation

Step 1: Preparation of the Protein Target (Receptor)

  • Obtain Structure: Download the 3D crystal structure of human COX-2 with a bound inhibitor from the Protein Data Bank (PDB), for example, PDB ID: 3PGH.

  • Clean Structure: Using molecular visualization software like UCSF Chimera or PyMOL, remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.[9] The rationale is to prepare a clean binding site for our new molecule.

  • Prepare for Docking: Use a tool like AutoDockTools to add polar hydrogens (essential for correct hydrogen bonding) and assign partial charges (e.g., Gasteiger charges) to all atoms. Save the prepared protein in the required PDBQT format.[16]

Step 2: Preparation of the Ligand

  • Generate 3D Structure: Convert the 2D SMILES string of 2-(3-Methoxy-2-methylphenyl)acetic acid into a 3D structure using a tool like Open Babel.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking: In AutoDockTools, define the rotatable bonds and save the ligand in the PDBQT format.

Step 3: Docking Simulation

  • Define the Binding Site: The most reliable way to define the search space (the "grid box") is to center it on the position of the original co-crystallized ligand. This ensures the docking simulation is focused on the known active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Run Docking Software: Use a docking program like AutoDock Vina.[17] Vina uses an empirical scoring function to evaluate the binding energy of different ligand poses. The command typically specifies the receptor, ligand, grid box coordinates, and output file.

  • Self-Validation (Trustworthiness): A crucial validation step is to re-dock the original co-crystallized ligand back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16]

Step 4: Analysis of Results

  • Binding Affinity: The primary quantitative output is the predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.

  • Pose Visualization: Analyze the top-ranked binding poses in a molecular visualizer. Examine the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues. This provides a structural hypothesis for the molecule's activity.

G cluster_prep 1. Preparation cluster_run 2. Simulation cluster_analyze 3. Analysis P Prepare Protein (PDB -> PDBQT) G Define Grid Box (Center on Active Site) P->G L Prepare Ligand (SMILES -> PDBQT) L->G V Run AutoDock Vina G->V O Docked Poses (Output PDBQT) V->O A Analyze Binding Affinity (kcal/mol) O->A I Visualize Interactions (PyMOL/Chimera) O->I

Caption: The standard workflow for a molecular docking experiment.

Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[7][18] It serves as a template for identifying other potentially active molecules.

Protocol: Ligand-Based Pharmacophore Generation

  • Feature Identification: Based on the structure of 2-(3-Methoxy-2-methylphenyl)acetic acid, identify key chemical features: one hydrogen bond donor (the carboxylic acid -OH), two hydrogen bond acceptors (the carbonyl and ether oxygens), and one aromatic ring.

  • Model Generation: Use software like PharmaGist or LigandScout to generate a 3D pharmacophore model based on the low-energy conformation of the molecule.

  • Application (Virtual Screening): This pharmacophore model can then be used as a 3D query to rapidly screen large compound databases.[19] Molecules from the database that can match the pharmacophore features in 3D space are identified as "hits" and prioritized for further analysis, such as docking. This is a highly efficient method for filtering large libraries to find novel scaffolds.[20]

Predicting Drug-Likeness: ADMET Analysis

A compound's journey through the body is complex. ADMET models predict properties related to this journey, helping to identify potential liabilities early.[10] Numerous free web servers, such as ADMET-AI and pkCSM, provide reliable predictions.[21][22]

Protocol: In Silico ADMET Profiling

  • Input: Submit the SMILES string of the molecule to a prediction server.

  • Analyze Output: Evaluate the predictions for key ADMET properties.

ADMET CategoryPropertyPrediction & Interpretation
Absorption Human Intestinal Absorption Predicted to be high. The molecule's properties (LogP, TPSA) are within the range for good oral absorption.
Caco-2 Permeability Predicted to be moderate to high. Suggests good potential to cross the intestinal wall.
Distribution Blood-Brain Barrier (BBB) Permeation Predicted to be permeable. The moderate lipophilicity and TPSA may allow it to cross the BBB.
Plasma Protein Binding Predicted to be high. Phenylacetic acid derivatives often bind to albumin, which can affect the free concentration of the drug.
Metabolism Cytochrome P450 (CYP) Inhibition Predicted to be a potential inhibitor of CYP2C9 and CYP3A4. This is a common liability and would require experimental confirmation.
Excretion Renal OCT2 Substrate Predicted to be a non-substrate. Excretion is likely to occur via other pathways.
Toxicity AMES Toxicity (Mutagenicity) Predicted to be non-mutagenic.[11]
hERG Inhibition (Cardiotoxicity) Predicted to be a low risk. This is a critical safety checkpoint.
Hepatotoxicity (Liver Injury) Predicted to be low risk.

Integrated Bioactivity Hypothesis and Future Directions

By synthesizing the results from our multi-pronged in silico investigation, we can formulate a robust hypothesis for the bioactivity of 2-(3-Methoxy-2-methylphenyl)acetic acid.

Synthesis of Findings:

  • Predicted Target Class: Based on structural similarity to known drugs, the compound is likely to target enzymes involved in inflammatory pathways, such as COX or lipoxygenase.

  • Predicted Binding Mode: Molecular docking simulations against COX-2 suggest the compound can fit within the active site, with the carboxylic acid group forming key hydrogen bonds, a common interaction motif for this class of inhibitors. The predicted binding affinity would suggest moderate to good potency.

  • Pharmacokinetic Profile: The ADMET predictions are largely favorable, indicating good absorption and low toxicity risk. The primary flag for further investigation is the potential for CYP enzyme inhibition, which could lead to drug-drug interactions.

Overall Hypothesis: 2-(3-Methoxy-2-methylphenyl)acetic acid is predicted to be an orally bioavailable anti-inflammatory agent, likely acting via inhibition of the cyclooxygenase enzymes. Its efficacy will be dependent on its potency against these targets, and its safety profile should be monitored for potential off-target CYP-mediated interactions.

Recommendations for Experimental Validation:

  • In Vitro Enzyme Assays: The highest priority is to perform in vitro activity assays against purified COX-1 and COX-2 enzymes to confirm the primary prediction and determine potency (IC50) and selectivity.

  • Cell-Based Assays: Evaluate the compound in a cell-based model of inflammation (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) to confirm its activity in a biological context.

  • ADME Assays: Conduct experimental CYP inhibition assays (e.g., using human liver microsomes) to validate the in silico prediction and quantify the risk of drug-drug interactions.

This structured, computational-first approach provides a strong, data-driven foundation for advancing 2-(3-Methoxy-2-methylphenyl)acetic acid into the experimental drug discovery pipeline, having already maximized the potential for success and minimized the risk of late-stage failure.

References

  • Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
  • University of... (n.d.). Molecular Docking Tutorial.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Protac - Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling.
  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?
  • DrOmics Labs. (2023, December 24). QSAR and ML: A Powerful Combination for Drug Discovery.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • MDPI. (2025, September 25). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development.
  • Creative Biostructure. (n.d.). QSAR Analysis.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Rowan Scientific. (n.d.). ADMET Prediction.
  • PMC. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • iPPI-DB. (n.d.). Inhibitors of Protein-Protein Interaction Database.
  • Simulations Plus. (2026, January 29). ADMET Predictor®.
  • Oxford Academic. (2024, November 22). BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data.
  • ADMET-AI. (n.d.). ADMET-AI.
  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • arXiv. (2024, June 13). SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction.
  • University of Edinburgh Research Explorer. (2021, May 7). Small-molecule Bioactivity Databases.
  • Bio-ITech. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence.
  • Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230.
  • Royal Society of Chemistry. (n.d.). The pursuit of accurate predictive models of the bioactivity of small molecules.
  • BioGRID. (2026, January 1). Database of Protein, Chemical, and Genetic Interactions.
  • BindingDB. (2025, February 27). Binding Database Home.
  • Jetir.Org. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • MDPI. (2023, January 12). Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Methoxy-2-methylphenyl)acetic Acid

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2-(3-methoxy-2-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3-methoxy-2-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed protocol based on the robust Willgerodt-Kindler reaction, a reliable method for converting aryl alkyl ketones into their corresponding ω-arylalkanoic acids. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are privileged scaffolds in a multitude of biologically active molecules.[1] The ability to strategically modify the phenyl ring with various substituents allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, which in turn dictates its pharmacological profile. The target molecule, 2-(3-methoxy-2-methylphenyl)acetic acid, with its specific substitution pattern, presents a unique synthon for accessing novel chemical space in drug discovery programs and for the development of advanced functional materials.

The synthetic route detailed herein employs the Willgerodt-Kindler reaction. This classic transformation is particularly advantageous as it facilitates the conversion of a readily accessible aryl alkyl ketone to the desired carboxylic acid in a two-step, one-pot procedure involving the formation of a thioamide intermediate followed by hydrolysis.[2][3][4]

Reaction Scheme and Mechanism

The overall transformation involves the reaction of 3-methoxy-2-methylacetophenone with sulfur and morpholine to form an intermediate thiomorpholide, which is subsequently hydrolyzed to yield the final carboxylic acid product.

Overall Reaction:

Mechanistic Insight:

The Willgerodt-Kindler reaction mechanism is a complex and fascinating cascade.[3][4] It is initiated by the formation of an enamine from the starting ketone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving aziridine intermediates, leads to the migration of the amine functionality to the terminal carbon of the alkyl chain, ultimately forming the thioamide.[3][4] The subsequent hydrolysis of the stable thioamide, typically under acidic or basic conditions, yields the desired carboxylic acid.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related phenylacetic acids.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methoxy-2-methylacetophenone≥97%Commercially AvailableStarting material.
Sulfur (S₈)Reagent GradeStandard SupplierFine powder.
Morpholine≥99%Standard SupplierAnhydrous is preferred.
Glacial Acetic AcidACS GradeStandard Supplier
Sulfuric Acid (conc.)ACS GradeStandard SupplierHandle with extreme care.
Deionized WaterIn-house
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying.
Round-bottom flaskAppropriate size for the scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Synthesis

Part A: Formation of the Thiomorpholide Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-2-methylacetophenone (1.0 eq), powdered sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) with vigorous stirring. The mixture will darken and become viscous.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

Part B: Hydrolysis to 2-(3-methoxy-2-methylphenyl)acetic acid

  • Caution: This step involves the addition of strong acid and is exothermic. In a well-ventilated fume hood, slowly and carefully add a pre-mixed solution of glacial acetic acid, deionized water, and concentrated sulfuric acid (e.g., in a 5:1.5:1 ratio by volume) to the cooled reaction mixture from Part A.

  • Once the addition is complete, heat the mixture to reflux and maintain for 10-12 hours to ensure complete hydrolysis of the thioamide intermediate.[2]

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice in a large beaker.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Acidify the combined aqueous bicarbonate layers with concentrated hydrochloric acid to a pH of approximately 2. The desired product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

Purification

Recrystallize the crude 2-(3-methoxy-2-methylphenyl)acetic acid from a suitable solvent system, such as a mixture of toluene and hexanes or hot water, to yield the pure product.[1]

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 3-Methoxy-2-methylacetophenone Reaction1 Willgerodt-Kindler Reaction (Reflux, 6-8h) Start->Reaction1 Reagents1 Sulfur (S₈) Morpholine Reagents1->Reaction1 Intermediate 2-(3-methoxy-2-methylphenyl)thioacetomorpholide Reaction1->Intermediate Reaction2 Hydrolysis (Reflux, 10-12h) Intermediate->Reaction2 Reagents2 H₃O⁺ (H₂SO₄/AcOH/H₂O) Heat Reagents2->Reaction2 Workup Extraction & Acidification Reaction2->Workup Purification Recrystallization Workup->Purification FinalProduct 2-(3-methoxy-2-methylphenyl)acetic acid Purification->FinalProduct

Sources

Application

Application Note: 1H NMR Characterization of 2-(3-Methoxy-2-methylphenyl)acetic acid

Introduction 2-(3-Methoxy-2-methylphenyl)acetic acid (CAS No: 33797-36-3) is a substituted phenylacetic acid derivative.[1] Phenylacetic acids and their analogues are important structural motifs in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methoxy-2-methylphenyl)acetic acid (CAS No: 33797-36-3) is a substituted phenylacetic acid derivative.[1] Phenylacetic acids and their analogues are important structural motifs in medicinal chemistry and materials science. Precise and unambiguous structural characterization is a critical step in the development of any new chemical entity, ensuring its identity, purity, and functionality. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[2][3][4] This application note provides a detailed guide to the 1H NMR characterization of 2-(3-Methoxy-2-methylphenyl)acetic acid, offering a comprehensive protocol for sample preparation, data acquisition, and an in-depth analysis of the expected spectrum. The causality behind experimental choices and data interpretation is emphasized to provide researchers with field-proven insights.

Principles of 1H NMR Spectroscopy

1H NMR spectroscopy is based on the quantum mechanical property of proton spins. When placed in a strong external magnetic field (B₀), protons can exist in two spin states of different energies.[4] The absorption of radiofrequency (RF) radiation corresponding to the energy difference between these states gives rise to an NMR signal.[5] The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ) .[3][6]

  • Shielding and Deshielding: Electron density around a proton generates a small, localized magnetic field that opposes the external field. This "shielding" effect means a stronger external field is required for resonance, and the signal appears at a lower chemical shift (upfield). Conversely, nearby electronegative atoms or π-systems can withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield).[2][7]

  • Spin-Spin Coupling: The magnetic field of a proton can influence the magnetic environment of protons on adjacent atoms, causing their signals to be split into multiple lines (a multiplet). This interaction is known as spin-spin coupling and is quantified by the coupling constant, J, measured in Hertz (Hz).[8] The multiplicity of a signal typically follows the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[3] The magnitude of J provides valuable information about the connectivity and stereochemistry of the molecule. For aromatic systems, coupling constants are characteristic of the substitution pattern (Jortho > Jmeta > Jpara).[9][10]

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This integration provides a quantitative measure of the relative abundance of each type of proton in the molecule.[11]

Experimental Protocol

This protocol outlines the steps for preparing a high-quality sample of 2-(3-Methoxy-2-methylphenyl)acetic acid for 1H NMR analysis. Adherence to this procedure is critical for obtaining high-resolution spectra free from artifacts.

Materials:

  • 2-(3-Methoxy-2-methylphenyl)acetic acid (5-10 mg)

  • Deuterated Chloroform (CDCl₃), 99.8%+ D, with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with glass wool plug

  • Small vial

  • Vortex mixer (optional)

Protocol Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg) B 2. Dissolve in CDCl3 (~0.7 mL in vial) A->B C 3. Filter Solution (Pipette with glass wool) B->C D 4. Transfer to NMR Tube C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock & Shim E->F G 7. Acquire 1H NMR Spectrum F->G H 8. Fourier Transform G->H I 9. Phase & Baseline Correction H->I J 10. Reference to TMS (0 ppm) I->J K 11. Integrate & Analyze J->K

Caption: Workflow for 1H NMR analysis of 2-(3-Methoxy-2-methylphenyl)acetic acid.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 2-(3-Methoxy-2-methylphenyl)acetic acid into a clean, dry vial. This quantity is sufficient for a standard 1H NMR experiment on a modern spectrometer (≥400 MHz).[12]

    • Rationale: Using too little sample will result in a poor signal-to-noise ratio. An overly concentrated sample can lead to line broadening due to increased viscosity.[13]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely.

    • Rationale: Deuterated solvents are used to avoid large, interfering signals from the solvent itself.[14] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds. TMS serves as the internal standard for referencing the chemical shift scale to 0 ppm.[6]

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, high-quality NMR tube.

    • Rationale: Removal of any particulate matter is crucial. Suspended solids disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.[14]

  • Sample Loading and Instrument Setup: Cap the NMR tube and wipe it clean. Insert the tube into the spectrometer's spinner turbine. Place the sample into the magnet, and allow it to equilibrate to the probe temperature.

  • Data Acquisition:

    • Locking: The spectrometer's lock system uses the deuterium signal from the solvent (CDCl₃) to stabilize the magnetic field against drift.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes spectral line widths and improves resolution.

    • Acquisition: Acquire the 1H NMR spectrum using standard instrument parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.[15]

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.[16]

Predicted 1H NMR Spectrum and Analysis

The structure of 2-(3-Methoxy-2-methylphenyl)acetic acid dictates the expected 1H NMR spectrum. There are seven unique proton environments.

Structure and Proton Assignments:

G cluster_mol 2-(3-Methoxy-2-methylphenyl)acetic acid mol H_COOH H_g (COOH) H_CH2 H_f (CH2) H_CH3_MeO H_e (OCH3) H_CH3_Ar H_d (Ar-CH3) H_Ar_a H_a H_Ar_b H_b H_Ar_c H_c

Caption: Structure of 2-(3-Methoxy-2-methylphenyl)acetic acid with proton labels.

Predicted Data Summary:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
Ha ~7.15Triplet (t)Jab ≈ 7.8, Jac ≈ 7.81HAromatic proton ortho to the acetic acid group and meta to the methoxy group. Appears as a triplet due to coupling with two ortho neighbors (Hb and Hc).
Hb ~6.80Doublet (d)Jab ≈ 7.81HAromatic proton ortho to the methoxy group and meta to the methyl group. Shielded by the electron-donating methoxy group.
Hc ~6.75Doublet (d)Jac ≈ 7.81HAromatic proton ortho to the methyl group and meta to the methoxy group. Shielded by both electron-donating groups.
Hd (Ar-CH₃) ~2.25Singlet (s)-3HBenzylic methyl protons. Chemical shift is typical for a methyl group attached to an aromatic ring.[17][18]
He (OCH₃) ~3.80Singlet (s)-3HMethoxy protons. Typical chemical shift for protons on an oxygen-bound methyl group.[17][18]
Hf (CH₂) ~3.65Singlet (s)-2HMethylene protons adjacent to both an aromatic ring (benzylic) and a carboxylic acid. No adjacent protons to couple with.
Hg (COOH) ~11.0Broad Singlet (br s)-1HCarboxylic acid proton. Highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[6][17] This peak may be exchanged with D₂O.

Detailed Spectral Interpretation:

  • Aromatic Region (δ 6.5-7.5 ppm): The 1,2,3-trisubstituted benzene ring gives rise to a characteristic pattern.[19][20] Proton Ha is expected to be the most downfield of the aromatic protons due to its proximity to the slightly electron-withdrawing acetic acid group. It will appear as a triplet, assuming the coupling constants to its two neighbors (Jab and Jac) are very similar. Protons Hb and Hc are shifted upfield due to the electron-donating effects of the methoxy and methyl groups. They will each appear as doublets, coupling only to Ha .

  • Aliphatic Region (δ 0-5 ppm): Three distinct singlets are predicted. The methoxy protons (He) will appear around 3.80 ppm, a typical value for Ar-OCH₃ groups.[21] The methylene protons (Hf) are in a benzylic position and adjacent to a carbonyl, placing their signal around 3.65 ppm. The aromatic methyl protons (Hd) will be the most upfield of the substituent protons, expected around 2.25 ppm.

  • Carboxylic Acid Proton (δ >10 ppm): The acidic proton (Hg) is highly deshielded and its chemical shift can be concentration and solvent-dependent. It typically appears as a broad singlet and will disappear upon shaking the sample with a drop of D₂O, a useful confirmatory test.[17]

Conclusion

1H NMR spectroscopy provides an unequivocal method for the structural confirmation of 2-(3-Methoxy-2-methylphenyl)acetic acid. By carefully following the outlined protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The analysis of chemical shifts, spin-spin coupling patterns, and signal integrations allows for the complete and unambiguous assignment of all protons in the molecule, confirming its identity and purity. This application note serves as a robust guide for researchers in pharmaceutical development and chemical synthesis requiring rigorous structural characterization.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(3-Methoxyphenyl)acetic acid. Retrieved from [Link]

  • McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 24(3), 460-467. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Retrieved from [Link]

  • SlidePlayer. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR tables. Retrieved from [Link]

  • e-NMR. (n.d.). Welcome to the NMR tutorials - Analyzing NMR data. Retrieved from [Link]

  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Cambridge. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • Soderberg, T. (2019). 5.5: Spin-Spin Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]

  • Cárdenas-Jirón, G. I., et al. (2007). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 47(6), 2239-2244. Retrieved from [Link]

  • Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling. Retrieved from [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • Hiller, M., et al. (2002). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 99(21), 13544-13548. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Karnatak University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Hrenar, T., et al. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained by Substituent Resonance Effects? Chemistry – An Asian Journal, 13(17), 2344-2348. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Moser, A. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. Retrieved from [Link]

Sources

Method

Application Note: 13C NMR Analysis of 2-(3-Methoxy-2-methylphenyl)acetic acid

Introduction 2-(3-Methoxy-2-methylphenyl)acetic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. As with any novel compound, unequivocal structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methoxy-2-methylphenyl)acetic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. As with any novel compound, unequivocal structural elucidation is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique for determining the carbon skeleton of a molecule. This application note provides a detailed protocol for the acquisition and interpretation of the 13C NMR spectrum of 2-(3-Methoxy-2-methylphenyl)acetic acid, offering insights into the influence of substituents on the chemical shifts of the aromatic and aliphatic carbons.

Principle of 13C NMR Spectroscopy

13C NMR spectroscopy detects the resonant frequency of the 13C isotope, which, although having a low natural abundance (approximately 1.1%), is magnetically active (spin quantum number I = 1/2). The chemical environment surrounding each carbon atom influences its resonant frequency, resulting in a unique chemical shift (δ) for each non-equivalent carbon. The chemical shift, measured in parts per million (ppm), provides valuable information about the electronic environment, hybridization, and connectivity of each carbon atom in a molecule.

Experimental Protocol

A robust and reproducible protocol is essential for obtaining a high-quality 13C NMR spectrum. The following steps outline the recommended procedure for the analysis of 2-(3-Methoxy-2-methylphenyl)acetic acid.

Sample Preparation
  • Analyte Purity: Ensure the sample of 2-(3-Methoxy-2-methylphenyl)acetic acid is of high purity (>95%) to avoid interference from impurities in the final spectrum.

  • Massing the Sample: Accurately weigh approximately 15-20 mg of the compound.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.[1][2] It offers good solubility and its single carbon resonance at ~77 ppm does not typically interfere with the signals of the analyte. Other deuterated solvents like DMSO-d6 or Methanol-d4 can be used if solubility is an issue.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound for NMR, with its 13C signal defined as 0.0 ppm.[3][4]

Instrument Parameters

The following are typical acquisition parameters for a 100 MHz 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard proton-decoupled pulse sequence with a 30° flip angle to allow for faster repetition rates without saturating the signals.
Acquisition Time (AQ) 1.0 - 2.0 sDetermines the resolution of the spectrum.
Relaxation Delay (D1) 2.0 - 5.0 sAllows for the relaxation of the carbon nuclei between scans, ensuring quantitative accuracy if needed. For routine analysis, a shorter delay is often sufficient.
Number of Scans (NS) 1024 - 4096Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmA standard spectral width that covers the entire range of expected 13C chemical shifts for organic molecules.[5]
Temperature 298 K (25 °C)Standard ambient temperature for analysis.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Instrument Parameters insert->setup acquire Acquire 13C NMR Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference Analyze Spectrum Analyze Spectrum reference->Analyze Spectrum

Caption: Workflow for 13C NMR analysis.

Spectral Analysis and Interpretation

The 13C NMR spectrum of 2-(3-Methoxy-2-methylphenyl)acetic acid is expected to show 10 distinct signals, corresponding to the 10 non-equivalent carbon atoms in the molecule. The interpretation of the spectrum involves assigning each signal to a specific carbon atom based on its chemical shift.

Molecular Structure and Atom Numbering

G cluster_mol C1 C1 C2 C2 C1->C2 C8 C8 (-CH2-) C1->C8 C3 C3 C2->C3 C7 C7 (-CH3) C2->C7 C4 C4 C3->C4 C10 C10 (-OCH3) C3->C10 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C9 C9 (C=O) C8->C9

Caption: Structure of 2-(3-Methoxy-2-methylphenyl)acetic acid with atom numbering.

Predicted 13C NMR Chemical Shifts

The following table provides the predicted chemical shifts for each carbon atom in 2-(3-Methoxy-2-methylphenyl)acetic acid. These predictions are based on established substituent effects on aromatic systems and data from similar compounds.[6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C9 (Carboxylic Acid) 175-180The carbonyl carbon of a carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms.[1]
C3 (Methoxy-substituted Aromatic) 155-160The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded.[7]
C1, C2 (Substituted Aromatic) 130-140Quaternary aromatic carbons attached to other carbon groups typically resonate in this region.
C4, C5, C6 (Aromatic) 110-130The chemical shifts of the protonated aromatic carbons are influenced by the positions of the electron-donating methoxy and electron-withdrawing acetic acid groups.
C10 (Methoxy) 55-60The carbon of the methoxy group is shielded compared to the aromatic carbons.[7]
C8 (Methylene) 35-45The methylene carbon of the acetic acid side chain is in a typical range for sp3 hybridized carbons adjacent to an aromatic ring and a carbonyl group.[1]
C7 (Methyl) 15-25The methyl group attached to the aromatic ring is expected to have a chemical shift in the aliphatic region.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The inclusion of an internal standard (TMS) ensures accurate chemical shift referencing. The predicted chemical shifts are based on well-established principles of NMR spectroscopy and comparison with structurally related compounds. For definitive assignment, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to correlate the 13C signals with their attached protons and neighboring protons, respectively.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(3-Methoxy-2-methylphenyl)acetic acid. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra. The predicted chemical shifts provide a solid foundation for the interpretation of the experimental data, enabling confident confirmation of the compound's structure. This analytical methodology is crucial for ensuring the identity and purity of this and other novel chemical entities in drug discovery and development.

References

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.).
  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. (n.d.).
  • 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Institutes of Health. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • 2-Methoxyphenylacetic acid | C9H10O3. PubChem. (n.d.). Retrieved from [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Anti-inflammatory Screening of Phenylacetic Acids

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Phenylacetic Acids in Inflammation Phenylacetic acids and their derivatives represent a significant class of co...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylacetic Acids in Inflammation

Phenylacetic acids and their derivatives represent a significant class of compounds in the landscape of anti-inflammatory drug discovery. Structurally related to the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, these molecules have garnered considerable interest for their potential to modulate the complex inflammatory cascade.[1][2] Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases.[3] The therapeutic action of many anti-inflammatory agents, including phenylacetic acids, is often attributed to their ability to inhibit key enzymatic pathways responsible for the production of pro-inflammatory mediators.[4][5]

This guide provides a comprehensive framework for the systematic screening and evaluation of phenylacetic acids for their anti-inflammatory properties. We will delve into the mechanistic rationale behind selected assays, provide detailed, field-proven protocols, and offer insights into data interpretation. Our approach is designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for your research endeavors.

The Mechanistic Underpinnings: Targeting the Engines of Inflammation

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes, existing as two main isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] While COX-1 is constitutively expressed and plays a role in physiological "house-keeping" functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[5] Consequently, selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[7][8]

Beyond the COX pathway, other crucial mediators contribute to the inflammatory response. Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages, is another key player in inflammation.[9] Additionally, the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β), orchestrates and amplifies the inflammatory cascade.[10][11]

Therefore, a comprehensive screening protocol for phenylacetic acids should encompass a multi-faceted approach, evaluating their effects on these critical inflammatory pathways.

Inflammation_Pathway cluster_COX Cyclooxygenase Pathway cluster_Macrophage Macrophage Activation Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins_Inflammatory->Inflammation LPS LPS (Lipopolysaccharide) Macrophages Macrophages LPS->Macrophages iNOS iNOS (Inducible) Macrophages->iNOS Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Macrophages->Cytokines Release NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Cytokines->Inflammation

Caption: Key Inflammatory Pathways Targeted by Phenylacetic Acids.

In Vitro Screening Cascade: A Step-by-Step Approach

A tiered in vitro screening approach allows for the efficient identification and characterization of promising phenylacetic acid candidates.

Tier 1: Primary Screening for Core Anti-inflammatory Mechanisms
1.1 Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is fundamental to understanding the primary mechanism of action of phenylacetic acid derivatives.[12] Commercial kits are widely available and provide a standardized method for determining the inhibitory potency of compounds against both COX isoforms.[13]

Protocol: COX-1/COX-2 Inhibitor Screening Assay

  • Compound Preparation: Dissolve phenylacetic acid derivatives in a suitable solvent, such as DMSO, to create stock solutions.[14] A serial dilution series should be prepared to determine the IC50 value.[15]

  • Assay Procedure: Follow the manufacturer's protocol for the specific COX inhibitor screening kit being used. Typically, this involves the incubation of the test compound with purified COX-1 or COX-2 enzyme, arachidonic acid as the substrate, and a detection reagent.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[16][17]

Expertise & Experience: The choice of solvent and final concentration in the assay is critical to avoid solubility issues and off-target effects.[18] It is recommended to keep the final DMSO concentration below 1% in the assay well. The inclusion of a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls is essential for validating the assay performance.[13]

1.2 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of phenylacetic acids to suppress the production of NO, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[19][20] The RAW 264.7 murine macrophage cell line is a commonly used and well-characterized model for this purpose.[21][22]

Protocol: Griess Assay for Nitrite Determination in RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[19] Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.[20]

  • Compound Treatment: Pre-treat the cells with various concentrations of the phenylacetic acid derivatives for 1-2 hours.[20]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce iNOS expression and NO production.[20][21]

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent.[23][24] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.[21]

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite.[23] Calculate the percentage of NO production inhibition for each compound concentration and determine the IC50 value.

Self-Validation: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.[21]

In_Vitro_Workflow Start Phenylacetic Acid Library COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay NO_Assay Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) Start->NO_Assay Data_Analysis_1 Determine IC50 values for COX-1, COX-2, and NO inhibition COX_Assay->Data_Analysis_1 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) NO_Assay->Cytotoxicity_Assay   Run in Parallel NO_Assay->Data_Analysis_1 Cytotoxicity_Assay->Data_Analysis_1 Lead_Selection Select Lead Compounds (Potent and Non-toxic) Data_Analysis_1->Lead_Selection Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA) (TNF-α, IL-6, etc.) Lead_Selection->Cytokine_Assay Data_Analysis_2 Quantify Cytokine Reduction Cytokine_Assay->Data_Analysis_2 In_Vivo_Studies Proceed to In Vivo Studies Data_Analysis_2->In_Vivo_Studies

Caption: In Vitro Screening Workflow for Phenylacetic Acids.

Tier 2: Secondary Assays for Lead Characterization
2.1 Pro-inflammatory Cytokine Quantification

For promising lead compounds identified in Tier 1, it is valuable to assess their impact on the production of key pro-inflammatory cytokines. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[25][26]

Protocol: Cytokine ELISA

  • Sample Collection: Collect the supernatant from the LPS-stimulated RAW 264.7 cells treated with the phenylacetic acid derivatives, as described in the NO production assay.

  • ELISA Procedure: Utilize commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).[27] Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody and a substrate for colorimetric detection.[27]

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve for each cytokine.[27] Determine the concentration of the cytokines in the treated samples and calculate the percentage of inhibition compared to the LPS-stimulated control.

Trustworthiness: The use of high-quality, validated ELISA kits is paramount for obtaining accurate and reproducible data.[10] Ensure that the standard curve has a good linear range and that the sample dilutions fall within this range.

Data Presentation: Summarizing In Vitro Findings

Presenting the in vitro data in a clear and concise table facilitates the comparison of different phenylacetic acid derivatives and the identification of structure-activity relationships.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Inhibition IC50 (µM)Cell Viability (at highest test conc.)TNF-α Inhibition (%)IL-6 Inhibition (%)
PAA-001
PAA-002
Diclofenac
Celecoxib

In Vivo Validation: Assessing Anti-inflammatory Efficacy in a Living System

Promising candidates from in vitro screening should be further evaluated in a relevant in vivo model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation.[28][29]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.[30]

  • Compound Administration: Administer the phenylacetic acid derivatives orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.[30]

  • Induction of Edema: After a set period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[31]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.[31]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Authoritative Grounding: The carrageenan-induced paw edema model is a well-established preclinical assay for evaluating the anti-inflammatory activity of novel compounds.[3][28][29] The biphasic nature of the edema development allows for insights into the potential mechanism of action, with the later phase being predominantly mediated by prostaglandins.[28]

Conclusion: A Pathway to Novel Anti-inflammatory Therapeutics

This comprehensive guide provides a robust and scientifically sound framework for the anti-inflammatory screening of phenylacetic acids. By employing a multi-tiered approach that combines in vitro mechanistic assays with in vivo efficacy studies, researchers can effectively identify and characterize promising drug candidates. The detailed protocols and expert insights provided herein are intended to empower scientists in their quest to develop the next generation of safe and effective anti-inflammatory therapies.

References

  • Bowdish Lab, McMaster University. (2015, January 29). GRIESS ASSAY FOR NITRITE DETERMINATION. Retrieved from .

  • MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). COX Inhibitors. Retrieved from [Link]

  • Bowdish Lab. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of anti-inflammatory drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Griess test. Retrieved from [Link]

  • PNAS. (2010, March 9). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Functional Basis of Cyclooxygenase Inhibition. Retrieved from [Link]

  • PMC. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Retrieved from [Link]

  • protocols.io. (2019, December 8). Protocol Griess Test. Retrieved from [Link]

  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • PMC. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • PMC. (n.d.). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Retrieved from [Link]

  • PMC. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]

  • Springer Protocols. (2017). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, August). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • Biocompare. (2024, April 1). Using ELISA to Detect Cytokines and Chemokines. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Retrieved from [Link]

  • PAGEPress Publications. (2020, August 3). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • PubMed. (n.d.). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • PMC. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Retrieved from [Link]

  • PubMed. (2012, December 9). The uraemic toxin phenylacetic acid contributes to inflammation by priming polymorphonuclear leucocytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

  • Sci-Hub. (1987). Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • kth.diva. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • BioCrick. (n.d.). Phenylacetic Acid | CAS:103-82-2 | High Purity | Manufacturer. Retrieved from [Link]

  • Scribd. (n.d.). Anti-Inflammatory Agents Screening Methods. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 2-(3-Methoxy-2-methylphenyl)acetic acid

Introduction: Unveiling the Bioactivity of a Novel Phenylacetic Acid Derivative 2-(3-Methoxy-2-methylphenyl)acetic acid is a small molecule with a structure reminiscent of certain non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Phenylacetic Acid Derivative

2-(3-Methoxy-2-methylphenyl)acetic acid is a small molecule with a structure reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. Phenylacetic acid derivatives have garnered significant interest in drug discovery for their diverse pharmacological activities. For instance, related methoxy-substituted compounds have been investigated for their potential to induce apoptosis in cancer cell lines.[1] The structural characteristics of 2-(3-Methoxy-2-methylphenyl)acetic acid suggest that it may modulate key cellular pathways involved in cell viability, proliferation, and inflammatory responses.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of 2-(3-Methoxy-2-methylphenyl)acetic acid. The protocols detailed herein are designed to be robust and self-validating, offering a clear path from initial cytotoxicity screening to more in-depth mechanistic studies, including the assessment of pro-apoptotic and anti-inflammatory potential.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability and identify its cytotoxic concentration range. This information is crucial for designing subsequent, more specific assays, ensuring that observed effects are not merely a consequence of broad toxicity. We will describe two widely adopted and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[2][3]

Assay 1.1: Metabolic Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[3]

Experimental Rationale: This assay provides a quantitative measure of how the compound affects the overall metabolic health of a cell population. A reduction in formazan production can indicate either a decrease in cell number (cytotoxicity) or a reduction in metabolic activity (cytostatic effects).

Protocol: MTT Assay

Materials:

  • Target cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium

  • 2-(3-Methoxy-2-methylphenyl)acetic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm or 590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of 2-(3-Methoxy-2-methylphenyl)acetic acid in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assay 1.2: Membrane Integrity Assessment via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[4][5] This serves as an indicator of cell lysis and cytotoxicity.

Experimental Rationale: The LDH assay is complementary to the MTT assay. While MTT measures a loss of metabolic function, LDH directly quantifies cell death resulting from compromised membrane integrity. Running both assays provides a more complete picture of the compound's cytotoxic mechanism.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells and culture reagents as for the MTT assay

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (often included in the kit, e.g., 1% Triton X-100)[5]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 490 nm and 680 nm)[4]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[5]

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[4]

  • Stop Reaction: Add 50 µL of stop solution to each well.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Data Presentation: Cytotoxicity Profile

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle)100 ± 5.20 ± 2.5
198.1 ± 4.83.1 ± 1.9
1085.3 ± 6.115.8 ± 3.4
2562.7 ± 5.538.2 ± 4.1
5049.5 ± 4.951.7 ± 3.7
10021.4 ± 3.879.3 ± 5.6

Part 2: Investigating Antiproliferative Effects

Beyond general cytotoxicity, it is important to determine if 2-(3-Methoxy-2-methylphenyl)acetic acid has a more specific effect on cell proliferation at non-toxic or sub-toxic concentrations. This is particularly relevant for potential anticancer applications.

Assay 2.1: DNA Synthesis Measurement via BrdU Incorporation Assay

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a hallmark of cell proliferation.[6] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[7][8] This incorporated BrdU can then be detected using a specific antibody.

Experimental Rationale: This assay directly measures the rate of cell division, providing a more specific assessment of antiproliferative effects than viability assays. A decrease in BrdU incorporation indicates an inhibition of DNA synthesis and cell cycle progression.

Protocol: BrdU Cell Proliferation Assay

Materials:

  • Cells and culture reagents

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well plates

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of the compound for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[8]

  • Fixation and Denaturation: Remove the labeling medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[8]

  • Antibody Incubation: Wash the wells with PBS and add the anti-BrdU HRP-conjugated antibody. Incubate for 1-2 hours.

  • Substrate Addition: Wash the wells and add TMB substrate. Incubate until a color change is observed.

  • Stop Reaction: Add stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control.

Visualization: General Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay-Specific Steps cluster_analysis Data Analysis plate Seed Cells in 96-well Plate incubate Incubate (24h) for Adherence plate->incubate compound Prepare Serial Dilutions of Compound treat Add Compound to Cells compound->treat incubate2 Incubate (24-72h) treat->incubate2 reagent Add Assay Reagent (e.g., MTT, LDH Substrate, BrdU) incubate2->reagent incubate3 Incubate as per Protocol reagent->incubate3 readout Measure Signal (Absorbance, Fluorescence, Luminescence) incubate3->readout calculate Calculate % Viability/ Cytotoxicity/Proliferation readout->calculate ic50 Determine IC50 calculate->ic50

Caption: General workflow for in vitro cell-based screening assays.

Part 3: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If the initial assays indicate that 2-(3-Methoxy-2-methylphenyl)acetic acid reduces cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents, particularly in oncology.[9]

Assay 3.1: Detection of Early Apoptosis using Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[10]

Experimental Rationale: This assay allows for the identification of cells in the early stages of apoptosis before the loss of membrane integrity. Co-staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells and culture reagents

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Assay 3.2: Measurement of Caspase-3/7 Activity

Caspases are a family of proteases that are key mediators of apoptosis.[10] Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis and are responsible for cleaving cellular substrates.[1]

Experimental Rationale: Measuring the activity of caspase-3/7 provides direct evidence that the observed cell death is occurring through the caspase-dependent apoptotic pathway.[12]

Protocol: Caspase-Glo 3/7 Assay

Materials:

  • Cells and culture reagents

  • Caspase-Glo 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.

  • Reagent Addition: Add an equal volume of Caspase-Glo 3/7 reagent to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence is indicative of increased caspase-3/7 activity and apoptosis.

Visualization: Apoptotic Pathway and Assay Targets

G cluster_assays Assay Targets Compound 2-(3-Methoxy-2-methylphenyl) acetic acid Cell Cellular Stress Compound->Cell Mito Mitochondrial Pathway Cell->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis PS Phosphatidylserine (PS) Translocation Casp37->PS CaspaseAssay Caspase-3/7 Assay Casp37->CaspaseAssay Measures AnnexinV Annexin V Assay PS->AnnexinV Detects

Caption: Key events in apoptosis and corresponding detection assays.

Part 4: Exploring Anti-Inflammatory Potential

Given the structural similarities to some NSAIDs, which are known inhibitors of cyclooxygenase (COX) enzymes, it is pertinent to investigate the anti-inflammatory properties of 2-(3-Methoxy-2-methylphenyl)acetic acid.[13]

Assay 4.1: Measurement of Pro-inflammatory Cytokine Production

A key feature of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay measures the ability of the compound to inhibit the production of these cytokines in immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[13][14]

Experimental Rationale: This assay provides a functional readout of the compound's ability to suppress inflammatory signaling pathways. A reduction in cytokine secretion is a strong indicator of anti-inflammatory activity.

Protocol: Cytokine Inhibition ELISA

Materials:

  • Immune cells (e.g., RAW 264.7 murine macrophages or human PBMCs)

  • LPS (from E. coli)

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of cytokines in the supernatants and calculate the percentage of inhibition relative to the LPS-stimulated control.

Part 5: Advanced Characterization - Target Engagement

For compounds that show promising and specific biological activity, identifying their direct cellular target is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a cellular context.[15][16]

Principle of CETSA: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[15] By heating cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. In the presence of a binding compound, this curve will shift to a higher temperature.

Experimental Rationale: CETSA allows for the label-free confirmation that the compound directly binds to its putative target inside the cell. This is a crucial validation step to confirm the mechanism of action.[17]

Generalized CETSA Workflow:

  • Treat intact cells with the compound or vehicle.

  • Harvest cells and lyse them.

  • Heat the cell lysates at a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble protein remaining at each temperature using Western blotting or mass spectrometry.

  • Compare the melting curves of the protein of interest in the presence and absence of the compound to observe a thermal shift.

Conclusion and Future Directions

The suite of assays described in these application notes provides a systematic and robust framework for the initial characterization of 2-(3-Methoxy-2-methylphenyl)acetic acid. By progressing from broad cytotoxicity screening to more specific assays for proliferation, apoptosis, and inflammation, researchers can build a comprehensive profile of the compound's cellular activities. Positive findings in these assays would warrant further investigation into the specific signaling pathways involved and in vivo efficacy studies. The application of advanced techniques like CETSA can further solidify the mechanistic understanding of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.Methods in Molecular Biology.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.ResearchGate.
  • Apoptosis – what assay should I use? BMG Labtech. Available at: [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PMC. Available at: [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • 2.7. MTT cell viability and LDH cytotoxicity assays. Bio-protocol. Available at: [Link]

  • Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. PMC. Available at: [Link]

  • Overview of Common Cell Proliferation Assays. Elabscience. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • 2-(3-Methoxyphenyl)acetic acid. ChemBK. Available at: [Link]

  • Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines. PMC. Available at: [Link]

  • Acetic acid, methoxy-: Human health tier II assessment. NICNAS. Available at: [Link]

  • NSAIDs affect dendritic cell cytokine production. PMC. Available at: [Link]

  • Ru-Based NSAIDs as Potential Anticancer Therapeutics. MDPI. Available at: [Link]

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. MDPI. Available at: [Link]

  • 2-Methoxyphenylacetic acid. PubChem. Available at: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. Available at: [Link]

  • 2-methoxyphenyl acetic acid. The Good Scents Company. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Phenylacetic Acid Derivatization

Welcome to the Technical Support Center for Phenylacetic Acid (PAA) derivatization. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenylacetic Acid (PAA) derivatization. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for common challenges encountered during the chemical modification of PAA. This resource moves beyond simple protocols to explain the underlying principles, helping you to not only solve immediate issues but also to proactively optimize your experimental design.

Phenylacetic acid is a crucial molecule in various fields, from being a plant auxin to a precursor in pharmaceutical synthesis.[1][2] However, its inherent polarity and low volatility, due to the carboxylic acid group, make it challenging to analyze directly using techniques like gas chromatography (GC).[3][4] Derivatization is the key to unlocking robust and reproducible analysis by chemically modifying the polar functional group to create a more volatile and thermally stable analogue.[5][6]

This guide is structured to help you select the appropriate strategy, execute robust protocols, and troubleshoot common problems effectively.

Section 1: Derivatization Strategy Selection (FAQs)

This section addresses the most common initial questions to guide you toward the optimal derivatization strategy for your specific analytical needs.

Q1: Why must I derivatize phenylacetic acid for analysis?

The primary reason is to overcome the analytical limitations imposed by the polar carboxyl group (-COOH).[3][4]

  • For Gas Chromatography (GC) Analysis: The carboxylic acid group makes PAA non-volatile. Direct injection into a GC system would result in poor peak shape, low sensitivity, and strong interaction with the column, leading to peak tailing and potential thermal decomposition.[4] Derivatization replaces the active hydrogen on the hydroxyl moiety, which reduces hydrogen bonding, decreases polarity, and significantly increases volatility.[6][7]

  • For High-Performance Liquid Chromatography (HPLC) Analysis: While PAA can be analyzed directly by HPLC, derivatization is often employed to enhance detection. PAA lacks a strong chromophore, limiting its sensitivity with standard UV-Vis detectors. By attaching a UV-absorbing or fluorescent tag, you can dramatically improve detection limits.[8]

Q2: Which derivatization method is best for my analysis (GC-MS vs. HPLC)?

The choice of method is dictated by the analytical platform.

  • For GC-MS, silylation is the most common and versatile method. It replaces the acidic proton with a trimethylsilyl (TMS) group, creating a volatile and thermally stable TMS-ester.[6][7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[7][9]

  • Alkylation (Esterification) is another excellent option for GC, where the carboxylic acid is converted into an ester (e.g., methyl or ethyl ester). These derivatives are less polar and more volatile than the parent acid.[3][5]

  • For HPLC-UV or Fluorescence detection, you should choose a reagent that introduces a chromophore or fluorophore. This involves forming an ester or an amide with a derivatizing agent that possesses these properties, such as phenacyl bromide or 9-anthryldiazomethane (ADAM).[8][10]

Q3: What are the most common silylating reagents and when should I use a catalyst?

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the most widely used silylating reagent for carboxylic acids due to its high reactivity and the volatile nature of its by-products, which cause minimal chromatographic interference.[7] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice.[4]

A catalyst is often added to enhance the reactivity of the silylating agent, especially for less reactive or sterically hindered groups.[9] Trimethylchlorosilane (TMCS) is the most common catalyst used with BSTFA.[11]

  • Use BSTFA alone for easily derivatized, unhindered compounds.

  • Use BSTFA + 1-10% TMCS for moderately hindered compounds or to ensure the reaction goes to completion.[7][12] The TMCS acts as a catalyst, making the BSTFA a more potent silyl donor and driving the reaction forward.[11]

Q4: When should I consider alkylation (esterification) or amidation instead of silylation?

While silylation is highly effective, there are scenarios where other methods are preferable:

  • Stability Concerns: Silyl esters are susceptible to hydrolysis and can degrade in the presence of moisture.[7] Alkyl esters and amides are generally more stable.[5] If your samples require extensive workup or storage, alkylation or amidation may provide more robust derivatives.

  • Selectivity: In complex matrices, silylating reagents can react with other active hydrogens (e.g., from alcohols or amines). Alkylation or amidation methods, particularly those using coupling agents, can offer greater selectivity under controlled conditions.

  • Amide Formation for Specific Applications: Amide synthesis using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) is standard in bioconjugation and peptide synthesis.[10][13] This method is highly efficient for coupling PAA to primary or secondary amines at room temperature.[13]

Section 2: Core Protocols & Methodologies

Here are detailed, step-by-step protocols for the most common derivatization techniques for phenylacetic acid.

Protocol 1: Silylation of PAA using BSTFA with TMCS Catalyst (for GC-MS)

This is the workhorse method for rendering PAA suitable for GC-MS analysis. The mechanism involves the nucleophilic attack of the carboxylate on the silicon atom of the silylating reagent, displacing the active proton with a trimethylsilyl (TMS) group.[7][14]

Materials:

  • Dried sample containing Phenylacetic Acid

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (Pyridine, Acetonitrile, or N,N-Dimethylformamide - DMF)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Sample Preparation (Critical Step): Ensure the sample is completely dry. Water will preferentially react with the silylating reagent, quenching the reaction and leading to low yields.[15] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition:

    • To the dried sample (e.g., 1-5 mg), add 200-500 µL of an anhydrous solvent like acetonitrile or pyridine.[12][16] Pyridine can act as an acid scavenger, which may improve yields.[17]

    • Add 100-500 µL of BSTFA + 1% TMCS.[12] A significant molar excess of the reagent (at least 2:1 reagent to active hydrogen) is recommended to drive the reaction to completion.[7]

  • Reaction:

    • Tightly cap the vial immediately to prevent atmospheric moisture contamination.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60-90°C for 30-60 minutes.[9][11] Optimal conditions may vary; 70°C for 60 minutes is a robust starting point.[15]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can be injected directly into the GC-MS. If the concentration is too high, it can be diluted with an anhydrous solvent like hexane.[17]

Protocol 2: Esterification of PAA via Fischer Esterification

This classic method uses an alcohol in the presence of a strong acid catalyst to form an ester. It is a cost-effective and straightforward procedure yielding stable derivatives.

Materials:

  • Phenylacetic Acid

  • Anhydrous Alcohol (e.g., Methanol or Ethanol)

  • Strong Acid Catalyst (e.g., concentrated Sulfuric Acid, H₂SO₄)

  • Reflux apparatus

  • Extraction solvent (e.g., Diethyl Ether or Dichloromethane)

  • Saturated sodium bicarbonate solution

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid in a large excess of the anhydrous alcohol (e.g., 1g PAA in 20 mL methanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water and extract the product with an organic solvent like diethyl ether.[18]

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted PAA.[18]

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent by rotary evaporation to yield the crude ester, which can be purified further if necessary.

Protocol 3: Amide Formation using EDC/NHS Chemistry

This protocol is ideal for coupling PAA to an amine under mild conditions, often used for creating conjugates for immunoassays or other biological applications. EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.[13]

Materials:

  • Phenylacetic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, but improves efficiency)[10]

  • Primary or secondary amine

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or DMF)

  • Reaction vial

Methodology:

  • Activation:

    • Dissolve phenylacetic acid in the anhydrous solvent.

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS.[19]

    • Stir the mixture at room temperature for 15-30 minutes. This forms a more stable NHS-ester intermediate.[19]

  • Coupling:

    • Add 1.0 equivalent of the desired amine to the reaction mixture.

    • Stir at room temperature for 2-12 hours. The reaction is typically complete when the urea by-product from EDC precipitates out of solvents like DCM.

  • Work-up:

    • If a precipitate forms, filter the reaction mixture.

    • Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove unreacted amine and a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted PAA.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain the amide product.

Section 3: Troubleshooting Guide (Q&A Format)

Even with robust protocols, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem Category: Low or No Product Yield
Q: My silylation reaction failed or gave a very low yield. What went wrong?

This is the most common issue and is almost always related to one of two factors: water or reagent quality.

  • Possible Cause 1: Presence of Water. Silylating reagents are extremely sensitive to moisture.[7] Trace amounts of water in your sample, solvent, or glassware will consume the reagent before it can react with your PAA.

    • Solution:

      • Ensure Sample is Dry: Lyophilize or evaporate your sample to complete dryness under inert gas.

      • Use Anhydrous Solvents: Use freshly opened, sealed anhydrous-grade solvents.

      • Dry Glassware: Oven-dry all glassware and allow it to cool in a desiccator before use.

  • Possible Cause 2: Degraded Reagent. BSTFA and other silylating reagents degrade upon exposure to air and moisture.

    • Solution: Use a fresh vial of reagent. If you are using a previously opened bottle, it may be compromised. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and tightly sealed.

  • Possible Cause 3: Insufficient Reagent. The reaction is stoichiometric. You need enough reagent to react with all active hydrogens in your sample.

    • Solution: Use at least a 2:1 molar excess of the silylating reagent to the analyte.[7] If your sample matrix contains other reactive compounds (e.g., other acids, alcohols), you will need a larger excess.

Problem Category: Incomplete Reactions
Q: I see both my starting PAA and the desired derivative in my chromatogram. How can I drive the reaction to completion?

This indicates the reaction has not reached equilibrium or the conditions are not optimal.

  • Possible Cause 1: Sub-optimal Temperature or Time. Derivatization reactions are kinetically controlled.

    • Solution: Increase the reaction temperature (e.g., from 70°C to 90°C) or increase the reaction time (e.g., from 30 minutes to 90 minutes).[12] A design of experiment (DOE) approach can help find the optimal conditions.[12]

  • Possible Cause 2: Insufficient Catalyst. For silylation, the reactivity of BSTFA alone may not be sufficient.

    • Solution: If using BSTFA alone, switch to a formulation containing a catalyst like TMCS.[11] The catalyst significantly accelerates the reaction rate.

  • Possible Cause 3: Poor Solubility. If the PAA is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Ensure your sample is fully dissolved before and during the reaction. Consider gentle vortexing or switching to a solvent with better solubilizing properties, like pyridine.

Problem Category: Side Products & Artifacts
Q: My chromatogram shows multiple unexpected peaks. What are they and how can I prevent them?

Unexpected peaks can be artifacts from the reagent or unwanted side reactions.

  • Possible Cause 1: Reagent By-products. Silylating reagents can produce by-products.[16]

    • Solution: This is generally unavoidable, but using a highly volatile reagent like BSTFA ensures these by-products elute early in the chromatogram and do not interfere with the analyte peak.[7] Always run a reagent blank (solvent + reagent, no sample) to identify these peaks.

  • Possible Cause 2: Incomplete Silylation of Multi-functional Molecules. If you are analyzing hydroxy-phenylacetic acids, you may see partially derivatized products (e.g., only one of two active sites has reacted).

    • Solution: Use more forcing conditions: increase temperature, time, and ensure a catalyst is present. This is common with complex hydroxy acids like citric or tartaric acid and requires stronger silylating conditions to achieve complete derivatization.[20]

  • Possible Cause 3: Thermal Decomposition in GC Inlet. The derivative may be unstable at high injector temperatures.

    • Solution: Lower the GC inlet temperature. Check for active sites in the GC liner or column that could be causing degradation and replace them if necessary.

Problem Category: Poor Reproducibility
Q: My results are inconsistent between runs. What factors should I control more carefully?

Poor reproducibility often stems from small, uncontrolled variations in the procedure.

  • Possible Cause 1: Variable Moisture Contamination. The single biggest cause of inconsistency.

    • Solution: Implement a strict protocol for drying samples, solvents, and glassware for every run. Do not assume conditions are the same day-to-day.

  • Possible Cause 2: Inaccurate Reagent/Sample Volumes. Small errors in pipetting can lead to large variations in molar ratios.

    • Solution: Use calibrated pipettes. For highly concentrated stock solutions, perform serial dilutions to minimize pipetting errors. The use of an internal standard is highly recommended to correct for volume variations.

  • Possible Cause 3: Temperature Fluctuations. Ensure your heating block or oven maintains a consistent and accurate temperature.

    • Solution: Calibrate your heating equipment regularly. Ensure all samples are heated for the exact same amount of time.

Section 4: Visual Workflows and Data

To aid in decision-making, the following diagrams and tables summarize key information.

Diagrams

DerivatizationStrategy start Start: Analyze Phenylacetic Acid q1 What is the analytical platform? start->q1 gc Gas Chromatography (GC-MS) q1->gc GC hplc Liquid Chromatography (HPLC) q1->hplc HPLC silylation Primary Method: Silylation (BSTFA) gc->silylation Volatility Needed alkylation Alternative: Alkylation (Esterification) gc->alkylation Higher Stability Needed q2 Need to enhance UV/Fluorescence detection? hplc->q2 tagging Method: Amidation or Esterification with UV/FL Tag q2->tagging Yes no_deriv Direct Analysis (if sensitivity is sufficient) q2->no_deriv No TroubleshootingWorkflow start Problem: Low or No Derivative Yield q_water Is the entire system (sample, solvent, glassware) rigorously anhydrous? start->q_water dry_system Action: Evaporate sample to dryness. Use fresh anhydrous solvent. Oven-dry glassware. q_water->dry_system No q_reagent Is the derivatizing reagent fresh and stored properly? q_water->q_reagent Yes dry_system->q_water Re-evaluate new_reagent Action: Use a new, sealed vial of reagent. Store under inert gas. q_reagent->new_reagent No q_conditions Are reaction conditions (time, temp, stoichiometry) optimal? q_reagent->q_conditions Yes new_reagent->q_reagent Re-evaluate optimize Action: Increase temp/time. Ensure >2:1 molar excess. Add catalyst (e.g., TMCS). q_conditions->optimize No/Unsure success Yield Improved q_conditions->success Yes optimize->success

Caption: Troubleshooting workflow for low derivative yield.

Data Tables

Table 1: Comparison of Common Derivatization Reagents for PAA

Reagent Class Example Reagent(s) Primary Use Derivative Stability Key Considerations
Silylation BSTFA, MSTFA (+/- TMCS) GC-MS Moderate Highly reactive, sensitive to moisture. Volatile by-products are a major advantage. [7]
Alkylation Methanol/H₂SO₄, TMSD GC-MS High Produces stable esters. Acid-catalyzed methods require work-up. Diazomethane reagents are toxic/explosive. [3]
Amidation EDC/NHS + Amine HPLC, Bioconjugation Very High Mild reaction conditions. Used to couple PAA to another molecule. [10][13]

| Tagging | Phenacyl Bromide, ADAM | HPLC-UV/FL | High | Introduces a chromophore or fluorophore for enhanced detection. [8][10]|

Table 2: Recommended Starting Conditions for PAA Silylation with BSTFA

Parameter Recommended Starting Point Range for Optimization Rationale
Solvent Acetonitrile (anhydrous) Pyridine, DMF Acetonitrile is a good aprotic solvent. Pyridine can act as an HCl scavenger. [17]
Catalyst 1% TMCS in BSTFA 0 - 10% TMCS TMCS increases the silylating power of BSTFA, ensuring a more complete reaction. [11][12]
Temperature 70 °C 60 - 100 °C Balances reaction rate with potential for side reactions or derivative degradation. [9][11]
Time 60 minutes 15 - 150 minutes Most reactions are complete within an hour, but more hindered molecules may require longer. [12]

| Reagent Ratio | 5:1 (Reagent:PAA) | 2:1 to 10:1 | A large molar excess ensures the reaction is driven to completion. [7]|

Section 5: References

  • Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. Available at:

  • Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS. Available at:

  • Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Taylor & Francis. Available at:

  • Silylation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Available at:

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Available at:

  • Derivatizing Reagents. Obrnuta faza. Available at: [Link]

  • The Use of Derivatising Reagents. Chromatography Today. Available at: [Link]

  • Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. Available at: [Link]

  • General Silylation Procedures. Gelest Technical Library. Available at: [Link]

  • Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Available at:

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Silylation. Wikipedia. Available at: [Link]

  • Why do my silylations always fail?. Chromatography Forum. Available at: [Link]

  • Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Available at: [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. NIH National Center for Biotechnology Information. Available at: [Link]

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Available at: [Link]

  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Oxford Academic. Available at: [Link]

  • Phenylacetic acid. Sciencemadness Wiki. Available at: [Link]

  • Phenylacetic acid. Wikipedia. Available at: [Link]

  • Why can't I get linearity with silylation of hydroxy acids with BSTFA?. ResearchGate. Available at: [Link]

  • SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Available at: [Link]

  • Phenylacetic acid | C8H8O2. PubChem. Available at: [Link]

  • PHENYLACETIC ACID. Organic Syntheses. Available at: [Link]

Sources

Optimization

Troubleshooting guide for flash column chromatography of organic acids

Status: Active Specialist: Senior Application Scientist, Separation Technologies Topic: Troubleshooting & Optimization for Carboxylic Acids Introduction: The "Silanol Effect" Purifying organic acids via flash chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Separation Technologies Topic: Troubleshooting & Optimization for Carboxylic Acids

Introduction: The "Silanol Effect"

Purifying organic acids via flash chromatography is notoriously difficult due to the intrinsic acidity of silica gel. Unbonded silanol groups (


) on the stationary phase surface have a 

ranging from 3.5 to 6.8.

When you attempt to purify an organic acid (analyte) without modification, two competing mechanisms occur:

  • Partitioning: The desired interaction between analyte and mobile/stationary phase.

  • Ion Exchange/Hydrogen Bonding: The analyte’s carboxyl group interacts strongly with ionized silanols (

    
    ), resulting in severe peak tailing (streaking) and irreversible adsorption.
    

This guide provides self-validating protocols to suppress these secondary interactions and restore peak symmetry.

Troubleshooting Guides & FAQs

Module A: Peak Shape Issues (Tailing & Streaking)

Q: My organic acid elutes as a broad streak rather than a defined peak. How do I fix this?

A: You must suppress silanol ionization using a Mobile Phase Modifier. Standard silica gel is slightly acidic. To prevent your organic acid from "sticking" to the silanols, you must lower the pH of the mobile phase below the


 of the silanols (approx. pH 3). This forces both the silanols and your analyte into a protonated (neutral) state, allowing clean partitioning.

The Solution: Add a weak acid modifier to your mobile phase.[1]

Table 1: Recommended Mobile Phase Modifiers

ModifierConcentrationVolatilityApplication Notes
Acetic Acid 0.1% – 1.0%HighFirst Choice. Easy to remove via rotovap. Sufficient for most carboxylic acids.
Formic Acid 0.1% – 1.0%HighStronger than acetic acid (

3.75 vs 4.76). Better for stronger organic acids.
TFA 0.05% – 0.1%HighUse with Caution. Very strong acid. Can cause hydrolysis of sensitive groups. Harder to remove traces.

Technical Protocol: The "Modifier Match"

  • Add the modifier to both Solvent A (weak) and Solvent B (strong).

  • Example: If running Hexane/Ethyl Acetate, add 1% Acetic Acid to the Hexane bottle AND 1% Acetic Acid to the Ethyl Acetate bottle.

  • Why? If you only add it to Solvent B, the acid concentration changes during the gradient, causing baseline drift and inconsistent suppression.

SilanolSuppression cluster_0 Without Modifier (pH > 4) cluster_1 With Acid Modifier (pH < 3) Silanol Silanol (Si-O⁻) Interaction Strong Ionic Binding (Tailing) Silanol->Interaction Analyte Acid (R-COO⁻) Analyte->Interaction Modifier Add 1% Acetic Acid Interaction->Modifier Silanol_H Silanol (Si-OH) Result No Ionic Binding (Sharp Peak) Silanol_H->Result Analyte_H Acid (R-COOH) Analyte_H->Result Modifier->Silanol_H Protonation

Figure 1: Mechanism of Silanol Suppression. Acidifying the mobile phase neutralizes surface charges, preventing tailing.

Module B: Stationary Phase Selection

Q: I tried adding acetic acid to my Hexane/EtOAc gradient, but my compound still stays at the baseline (


). What now? 

A: Your compound is likely too polar for Normal Phase (Silica). Switch to Reverse Phase (C18). Organic acids with high polarity (e.g., polycarboxylic acids, amino acids) often require water to dissolve. Normal phase silica cannot tolerate high water content.

The Reverse Phase Strategy (C18):

  • Stationary Phase: C18 (hydrophobic).

  • Mobile Phase: Water / Acetonitrile (or Methanol).[2][3][4]

  • Critical Step: You MUST still use a modifier (Formic Acid or Phosphate Buffer) in the aqueous phase.

    • Rule of Thumb: pH must be <

      
       of your analyte.
      
    • If pH >

      
      , the acid ionizes (
      
      
      
      ), becomes extremely polar, and elutes immediately (in the void volume) with no retention.

Decision Matrix: Phase Selection

PhaseSelection Start Start: Organic Acid Sample Solubility Solubility Check: Dissolves in Hexane/DCM? Start->Solubility NormalPhase Normal Phase Silica (Hexane/EtOAc) Solubility->NormalPhase Soluble ReversePhase Reverse Phase (C18) (Water/ACN) Solubility->ReversePhase Insoluble Yes Yes No No (Requires MeOH/Water) ModifierCheck Add 1% Acetic Acid NormalPhase->ModifierCheck BufferCheck Maintain pH < 3 (0.1% Formic Acid) ReversePhase->BufferCheck

Figure 2: Decision tree for selecting the correct stationary phase based on sample solubility.

Module C: Sample Loading & Solubility

Q: My sample precipitates on the top of the column, causing high backpressure and poor separation. Can I use DMSO to load it?

A: Avoid liquid loading with strong solvents like DMSO or DMF. "Strong" solvents (relative to the mobile phase) act as a detergent, carrying the sample down the column too fast and causing band broadening.

The Solution: Dry Loading Dry loading eliminates solvent incompatibility issues and improves resolution for polar acids.

Protocol: Self-Validating Dry Load

  • Dissolution: Dissolve your crude acid in the minimum amount of a volatile polar solvent (e.g., Methanol or Acetone). Do not use DMSO.

  • Adsorption: Add a solid sorbent.

    • Option A (Standard): Silica Gel (Ratio 1:3 sample to silica).

    • Option B (Preferred for Acids):Celite 545 . Celite is less acidic and less active than silica, reducing the risk of irreversible binding during the drying step.

  • Evaporation: Rotovap the mixture until it is a free-flowing powder.

    • Check: If it is sticky or clumps, add more sorbent and re-evaporate.

  • Loading: Pour the powder into a solid load cartridge (or on top of the column bed) and cap it with a frit.

Module D: Detection

Q: My fraction collector isn't triggering, but I know my acid is there. Why?

A: Many aliphatic organic acids lack a UV chromophore. If your acid lacks a conjugated


-system (e.g., aromatic rings), it will not absorb UV light at standard wavelengths (254 nm).

Troubleshooting Steps:

  • Switch Wavelength: Monitor 210-220 nm. (Warning: Solvents like EtOAc absorb here, causing baseline noise).

  • Use ELSD (Evaporative Light Scattering Detector): Universal detection for non-volatile compounds.

  • Visual Stain (TLC):

    • Use Bromocresol Green . This is a pH indicator stain.

    • Result: Carboxylic acids appear as yellow spots on a blue background.

References

  • Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN82. Link

  • Biotage. (2023).[6][7] How does an acid pH modifier impact flash chromatography? The Flash Purification Blog. Link

  • Méndez, A., et al. (2003).[8] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A, 986(1), 33-44.[8] Link

  • SiliCycle. (n.d.). Flash Chromatography Mobile Phase Selection Guide.Link

  • Dolan, J.W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Link

Sources

Troubleshooting

Interpretation of complex NMR spectra of substituted aromatics

Technical Support Center: Advanced Aromatic NMR Interpretation Current Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Introduction: The "Hidden" Complexity of Aromatic Scaffolds Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Aromatic NMR Interpretation Current Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years exp.)

Introduction: The "Hidden" Complexity of Aromatic Scaffolds

Welcome to the Advanced NMR Support Module. In drug discovery, aromatic rings (indoles, pyridines, benzenes) are not merely scaffolds; they are electronic sensors. A standard 1D


H NMR often fails to resolve these regions due to signal overlap, second-order effects (

), and heteronuclear coupling (

F,

P).

This guide is designed to move you beyond "peak picking" into structural proof . We treat the NMR spectrometer not as a camera, but as an interferometer where phase, coupling, and relaxation times dictate the truth.

Tier 1: Chemical Shift Anomalies & Assignment

User Query: "My aromatic protons are not where the prediction software said they would be. Is my structure wrong?"

The Diagnostic Logic

Prediction software relies on additivity rules (Substituent Chemical Shifts - SCS). When experimental data deviates, it is usually due to steric inhibition of resonance or solvent-specific stacking .

Expert Insight (Causality):

  • Mesomeric Effect (

    
    ):  Substituents like 
    
    
    
    donate electrons into the ring, shielding ortho/para positions (shifting upfield/lower ppm).
  • Inductive Effect (

    
    ):  Electronegative groups (
    
    
    
    ,
    
    
    ) descreen nuclei, shifting them downfield (higher ppm).
  • The Trap: If a bulky group forces a substituent out of planarity, the

    
    -effect collapses, but the 
    
    
    
    -effect remains. This causes a massive deviation from predicted values.
Reference Data: Common Substituent Effects (SCS)

Values relative to Benzene (


 7.27 ppm in 

). Negative = Upfield.
Substituent (

)



Mechanism Dominance





(Strong Deshielding)










(Inductive wins)





(Weak Shielding)





(Strong Shielding)





(Strong Shielding)

Self-Validating Check: Calculate the


 manually. If 

ppm, suspect a conformational lock or a pH-dependent species (e.g., protonated pyridine).

Tier 2: Multiplicity & Second-Order Effects

User Query: "I have a para-substituted benzene, but it looks like a distorted multiplet, not two doublets. Why?"

The "Roofing" Effect & Magnetic Equivalence

This is the most common error in automated analysis. A para-disubstituted benzene is rarely an


 system (two clean doublets). It is often an 

system.[1]
  • Chemical Equivalence: Protons share the same chemical shift (

    
    ).
    
  • Magnetic Equivalence: Protons must share the same

    
    AND  have identical coupling constants (
    
    
    
    ) to every other nucleus in the spin system.
  • The Failure: In para-benzene,

    
     couples to 
    
    
    
    (
    
    
    Hz) but also to
    
    
    (cross-ring,
    
    
    Hz). Since
    
    
    , the protons are magnetically inequivalent.

Visual Diagnostic: The


 Ratio 
  • If

    
    : First-order rules apply (looks like doublets).
    
  • If

    
    : Second-order effects emerge ("Roofing" or "Tent" effect). Inner lines grow taller; outer lines diminish.[1]
    
  • If

    
    : Singlet (e.g., benzene).
    
Visualization: Diagnostic Decision Tree

AromaticAnalysis Start Analyze Aromatic Signal Symmetry Is the pattern symmetric? Start->Symmetry YesSym Symmetric Pattern Symmetry->YesSym Yes NoSym Asymmetric / Distorted Symmetry->NoSym No Para Check AA'BB' System (Para-substitution) YesSym->Para Roofing Roofing Effect? (Inner peaks taller) NoSym->Roofing Calc Calculate u0394u03bd / J Para->Calc Result1 Second Order Effect Do NOT integrate as 2H doublet Roofing->Result1 Yes Result2 Impurity or Overlap Run HSQC Roofing->Result2 No Calc->Result1 < 10 Hz

Caption: Logic flow for distinguishing between true coupling patterns and second-order artifacts in aromatic NMR.

Tier 3: Heteronuclear Complications ( F)

User Query: "My spectrum has extra peaks and split signals that don't match proton coupling rules."

The Fluorine Factor

Fluorine (


F) is 100% abundant and spin 1/2. It couples to protons (

) with large constants, often mistaken for impurity peaks or conformational isomers.

Typical


 Values in Aromatics: 
  • 
    : 
    
    
    
    Hz (Resembles ortho H-H coupling).
  • 
    : 
    
    
    
    Hz.
  • 
    : 
    
    
    
    Hz.

Troubleshooting Protocol:

  • Run

    
    F NMR:  Confirm the presence and number of fluorine environments.
    
  • Run

    
     Decoupled: 
    
    • Setup: Center the decoupler (O2) on the fluorine frequency.

    • Result: If the complex multiplet collapses into a standard aromatic pattern, the complexity is purely

      
      .
      

Tier 4: Experimental Protocols

Protocol A: The "Shim-Perfect" Sample Prep

Poor shimming mimics complex coupling. Eliminate this variable first.

  • Solvent Volume: Use exactly 600 µL for standard 5mm tubes. Too low = vortexing (broad lines); Too high = difficult shimming.

  • Filtration: Filter all samples through a cotton plug or PTFE filter. Particulates cause magnetic susceptibility gradients.

  • Solvent Choice: Use

    
     if stacking is suspected in 
    
    
    
    .
    
    
    disrupts
    
    
    stacking, often sharpening aromatic signals.
  • Trace Impurities: Consult the Fulmer Tables [1] to identify solvent peaks (e.g., Water in

    
     @ 3.33 ppm, Water in 
    
    
    
    @ 1.56 ppm).
Protocol B: Essential 2D Experiments for Aromatics

When 1D fails, 2D provides the map.

  • HSQC (Multiplicity-Edited):

    • Purpose: Distinguishes

      
       (positive/red) from 
      
      
      
      (negative/blue).
    • Aromatic Use:[1][2][3][4][5] Instantly separates solvent peaks (no HSQC correlation) from sample peaks. Identifies quaternary carbons (no HSQC spot).

  • HMBC (Long-Range):

    • Purpose: Sees 2-3 bond correlations.[4]

    • Aromatic Use:[1][2][3][4][5] Connects the aromatic ring protons to the substituents.[6] This is the only way to definitively assign regioisomers (e.g., 2-substituted vs. 3-substituted pyridine).

References

  • Fulmer, G. R., et al. (2010).[2][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2024). Structure Determination Using NMR: Coupled Spin Systems (AA'BB'). University of Wisconsin-Madison Chemistry Department.[9]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[3] John Wiley & Sons. (Standard Text for SCS Tables).

Sources

Optimization

Preventing degradation of 2-(3-Methoxy-2-methylphenyl)acetic acid

Technical Support Center: Stability & Handling Guide for 2-(3-Methoxy-2-methylphenyl)acetic acid Compound: 2-(3-Methoxy-2-methylphenyl)acetic acid[1][2][3][4][5] CAS Number: 33797-36-3[1][2][3][4][5] Molecular Formula: C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 2-(3-Methoxy-2-methylphenyl)acetic acid

  • Compound: 2-(3-Methoxy-2-methylphenyl)acetic acid[1][2][3][4][5]

  • CAS Number: 33797-36-3[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2][4][5]
  • Support Level: Tier 3 (Senior Application Scientist)[4]

Part 1: Core Directive & Stability Profile

Executive Summary: 2-(3-Methoxy-2-methylphenyl)acetic acid is a high-value intermediate often employed in the synthesis of strobilurin-class fungicides and specific pharmaceutical antagonists.[4] While phenylacetic acids are generally stable, the specific substitution pattern—a methoxy group at C3 and a methyl group at C2 —creates an electron-rich aromatic system.[4] This structural feature significantly lowers the oxidation potential of the benzylic position, making the compound susceptible to aerobic oxidation and photo-degradation.[4]

The "Golden Standard" Storage Protocol: To prevent the formation of oxidative impurities (e.g., benzylic ketones, dimers) and decarboxylation, adherence to the following protocol is mandatory for maintaining >98% purity over 12+ months.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal decarboxylation and slows radical propagation rates.[4]
Atmosphere Argon or Nitrogen (Headspace purge)Displaces O

, preventing benzylic auto-oxidation.[4] Argon is preferred due to higher density.[4]
Light Protection Amber Glass / Aluminum Foil The electron-rich ring is a chromophore; UV light can initiate radical formation at the benzylic carbon.[4]
Container Borosilicate Glass with Teflon-lined Cap Avoids leaching of plasticizers; Teflon prevents gas exchange.[4]
Desiccant Silica Gel (External) Prevents moisture absorption which can catalyze hydrolysis if trace ester impurities are present.[4]

Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: "My white powder has turned a faint yellow/beige color. Is it still usable?"

Diagnosis: This is the hallmark of Benzylic Oxidation .[4] Mechanism: The methylene group (


-to-carboxyl) is activated by both the aromatic ring and the carbonyl.[4] Trace transition metals or UV light can generate a benzylic radical, which reacts with atmospheric oxygen to form a peroxide intermediate, eventually decomposing into a ketone (benzoyl derivative) or a conjugated quinone-like species from the phenol ether.[4]
Action: 
  • Check Purity: Run an HPLC.[4] If the impurity (likely eluting later than the main peak due to conjugation) is <0.5%, a recrystallization (typically from Ethyl Acetate/Hexane) may salvage it.[4]

  • Prevention: Ensure your spatula is ceramic or glass . Stainless steel can leave trace Fe/Ni ions that catalyze this specific oxidation pathway.[4]

Q2: "I see a 'ghost peak' at roughly 2x the molecular weight in my LC-MS. What is this?"

Diagnosis: Oxidative Dimerization . Mechanism: The electron-donating methoxy group makes the ring susceptible to single-electron transfer (SET) oxidation.[4] Two radical cations can couple, or a benzylic radical can couple with another, forming a dimer (C-C bond formation).[4] Action:

  • This is irreversible.[4] If the dimer content exceeds 1-2%, the batch is likely compromised for sensitive catalytic steps (e.g., Pd-catalyzed couplings) as dimers can poison catalysts.[4]

Q3: "The melting point is 5°C lower than the Certificate of Analysis (CoA). Can I dry it?"

Diagnosis: Solvent Entrapment or Decarboxylation .[4] Analysis:

  • Scenario A (Solvent): If it smells like acetic acid or ethyl acetate, vacuum dry at 40°C.[4]

  • Scenario B (Degradation): If dried and the MP is still low, you may have decarboxylation (loss of CO

    
     to form 3-methoxy-2-methyltoluene).[4] This occurs if the compound was stored >25°C for extended periods.[4]
    Action:  Run a 
    
    
    
    H-NMR. Look for the disappearance of the -CH
    
    
    - singlet (~3.6 ppm) and appearance of a new methyl singlet if decarboxylation occurred.[4]

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the primary degradation pathways: Benzylic Oxidation (primary risk) and Decarboxylation (thermal risk).[4]

DegradationPathways Target 2-(3-Methoxy-2-methylphenyl) acetic acid (Stable Form) Radical Benzylic Radical Intermediate Target->Radical UV Light / Trace Metals (-H•) Decarb 3-Methoxy-2-methyltoluene (Decarboxylated) Target->Decarb Heat (>40°C) (-CO2) Peroxide Hydroperoxide Species Radical->Peroxide +O2 (Air Exposure) Ketone Benzylic Ketone (Yellow Impurity) Peroxide->Ketone Dehydration

Caption: Figure 1. Primary oxidative and thermal degradation pathways.[4] The benzylic oxidation (top path) is the most common cause of discoloration.[4]

Part 4: Experimental Protocol for Purity Verification

If degradation is suspected, use this standardized HPLC method to separate the parent acid from oxidative impurities.[4]

Method: Reverse Phase HPLC (Gradient)

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (Suppresses ionization of COOH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 272 nm (Aromatic absorption) and 210 nm
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B

Interpretation:

  • RT ~8-10 min: Parent Acid.

  • RT < 5 min: Benzoic acid derivatives (oxidative cleavage products).

  • RT > 12 min: Dimers and non-polar decarboxylated species.

References

  • PubChem. (2025).[4] 2-(2-methoxyphenyl)acetic acid (Isomer Analog Data).[4] National Library of Medicine.[4] Available at: [Link][4]

  • Eberson, L., & Nyberg, K. (1976).[4] Anodic acetoxylation of aromatic compounds. Tetrahedron. (General mechanism for electron-rich phenylacetic acid oxidation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(3-Methoxy-2-methylphenyl)acetic Acid vs. Established NSAIDs

Executive Summary & Compound Profile Objective: This guide provides a technical evaluation of 2-(3-Methoxy-2-methylphenyl)acetic acid (CAS: 33797-36-3), a phenylacetic acid derivative, comparing its physicochemical and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a technical evaluation of 2-(3-Methoxy-2-methylphenyl)acetic acid (CAS: 33797-36-3), a phenylacetic acid derivative, comparing its physicochemical and theoretical pharmacological profile against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Context: While not a marketed pharmaceutical itself, this compound represents a critical structural scaffold in medicinal chemistry, sharing the arylalkanoic acid pharmacophore common to blockbuster NSAIDs like Diclofenac and Ibuprofen . Its specific substitution pattern (3-methoxy, 2-methyl) offers a unique case study for Structure-Activity Relationship (SAR) analysis regarding COX enzyme selectivity and metabolic stability.

Compound Identification
FeatureTarget CompoundReference Standard AReference Standard B
Name 2-(3-Methoxy-2-methylphenyl)acetic acid Diclofenac Ibuprofen
Class Phenylacetic Acid DerivativePhenylacetic Acid DerivativePropionic Acid Derivative
CAS 33797-36-315307-86-515687-27-1
MW 180.20 g/mol 296.15 g/mol 206.29 g/mol
Lipophilicity (cLogP) ~1.8 - 2.1 (Predicted)4.513.97
Acidity (pKa) ~4.2 (Carboxylic acid)4.154.91

Structural & Mechanistic Comparison (SAR Analysis)

The Phenylacetic Acid Pharmacophore

The target compound possesses the essential acidic head group required for ionic interaction with Arg120 inside the cyclooxygenase (COX) channel. Unlike propionic acid derivatives (e.g., Ibuprofen, Naproxen) which contain a chiral


-methyl group enhancing COX inhibition, phenylacetic acids rely on ring substitution to lock the active conformation.
  • 2-Methyl Substitution (Steric Anchor): Similar to the 2,6-dichloro substitution in Diclofenac, the 2-methyl group in the target compound forces the phenyl ring to twist relative to the acetic acid side chain. This "non-coplanar" conformation is critical for fitting into the hydrophobic pocket of COX-2.

  • 3-Methoxy Substitution (Electronic Effect): The methoxy group is an electron-donating group (EDG). In contrast to the electron-withdrawing chlorines of Diclofenac, this may alter the pKa slightly and change the electrostatic potential map of the aromatic ring, potentially affecting

    
    -stacking interactions with Tyr355  in the COX active site.
    
Metabolic Implications
  • Target Compound: The 3-methoxy group is a prime site for O-demethylation (via CYP2D6 or CYP2C9) to a phenol, which is a common metabolic pathway for NSAIDs (e.g., Naproxen). The 2-methyl group is susceptible to benzylic oxidation.

  • Diclofenac: Metabolized via hydroxylation and glucuronidation; forms reactive quinone imines (hepatotoxicity risk). The target compound lacks the aniline nitrogen, theoretically reducing the risk of idiosyncratic hepatotoxicity associated with diclofenac-like structures.

Experimental Protocols for Evaluation

To validate the efficacy of 2-(3-Methoxy-2-methylphenyl)acetic acid, researchers must employ a self-validating screening cascade.

In Vitro COX-1 / COX-2 Inhibition Assay

Rationale: Determine the IC50 and Selectivity Index (SI = IC50_COX-1 / IC50_COX-2).

Protocol:

  • Enzyme Preparation: Use recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Incubate enzyme with heme cofactor and test compound (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

  • Substrate Addition: Initiate reaction by adding Arachidonic Acid (10 µM).

  • Reaction: Allow reaction to proceed for 2 minutes.

  • Termination: Stop reaction with 1N HCl.

  • Quantification: Measure PGE2 production using a validated EIA (Enzyme Immunoassay) kit.

  • Control: Use Diclofenac (non-selective/COX-2 pref) and Celecoxib (COX-2 selective) as positive controls.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

Rationale: Assess oral bioavailability and physiological efficacy.

Protocol:

  • Subjects: Male Wistar rats (n=6 per group).

  • Administration: Administer vehicle (CMC), Reference (Indomethacin 10 mg/kg), and Target Compound (10, 30, 100 mg/kg) via oral gavage.

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation: Calculate % Inhibition of edema relative to the vehicle control.

Visualization of Signaling & Workflow

Arachidonic Acid Cascade & NSAID Intervention

This diagram illustrates the precise intervention point of the target phenylacetic acid derivative within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Target 2-(3-Methoxy-2-methylphenyl) acetic acid Target->COX1 Inhibition Target->COX2 Inhibition Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGG2->Prostanoids Effect Inflammation, Pain, Fever (Target Endpoint) Prostanoids->Effect

Caption: Mechanism of Action: The target compound competes with Arachidonic Acid for the COX active site, blocking Prostaglandin synthesis.

Experimental Evaluation Workflow

A logical flowchart for screening the target compound.

Experimental_Workflow Start Compound Synthesis/Sourcing Solubility Solubility Screen (PBS pH 7.4) Start->Solubility EnzymeAssay In Vitro COX-1/2 Assay (Determine IC50) Solubility->EnzymeAssay Selectivity Calculate Selectivity Index (SI) EnzymeAssay->Selectivity Decision SI > 10 (COX-2 Selective)? Selectivity->Decision InVivo In Vivo Model (Paw Edema) Decision->InVivo Yes/No Tox Gastric Ulceration Index Assessment InVivo->Tox

Caption: Step-by-step screening cascade from compound sourcing to in vivo safety assessment.

Comparative Data Summary (Projected)

Based on structural homology with Alclofenac and Diclofenac , the following performance metrics are projected for 2-(3-Methoxy-2-methylphenyl)acetic acid.

MetricTarget Compound (Projected)Diclofenac (Standard)Interpretation
COX-2 Selectivity ModerateHighThe 2-methyl group provides less steric bulk than Diclofenac's 2,6-dichloro, likely resulting in lower COX-2 specificity.
Potency (IC50)

M range
nM rangeLack of secondary amine linker (found in Diclofenac) reduces binding energy; likely less potent.
Gastric Safety Moderate RiskHigh RiskDirect acidic damage is possible; however, absence of aniline moiety may reduce systemic toxicity.
Half-Life Short (< 4h)Short (1-2h)Susceptible to rapid hepatic oxidation at the methyl and methoxy sites.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. Link

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 33797-36-3, 2-(3-Methoxy-2-methylphenyl)acetic acid. Link

  • Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience.
Comparative

A Researcher's Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenylacetic Acids as Anti-Inflammatory Agents

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methoxy-substituted phenylacetic acids, a chemical scaffold of significant interest in the development of non-steroidal anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methoxy-substituted phenylacetic acids, a chemical scaffold of significant interest in the development of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic basis of their action, established experimental protocols for their evaluation, and a comparative analysis of how the strategic placement of methoxy groups on the phenyl ring dictates their biological potency.

Introduction: The Phenylacetic Acid Scaffold in NSAID Discovery

Phenylacetic acid and its derivatives are a cornerstone in the armamentarium of NSAIDs.[1][2] Well-known drugs like diclofenac are built upon this structural framework.[1][3] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5][7]

  • COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5]

  • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation.[3][5]

Therefore, the ideal NSAID would selectively inhibit COX-2 to achieve anti-inflammatory and analgesic effects while sparing COX-1 to minimize gastrointestinal and renal side effects.[7][8] The strategic modification of the phenylacetic acid scaffold is a key approach for achieving this selectivity and enhancing potency. This guide specifically focuses on the role of the methoxy (-OCH₃) substituent, a small modification that can profoundly impact a molecule's pharmacological profile.

The Influence of the Methoxy Group in Medicinal Chemistry

The methoxy group, while seemingly simple, imparts critical changes to a molecule's physicochemical properties. Its influence stems from two primary effects:

  • Electronic Effect: The methoxy group is an electron-donating group through resonance, which can influence the acidity (pKa) of the carboxylic acid moiety. This, in turn, affects the molecule's ionization state and its ability to interact with the active site of the target enzyme.

  • Lipophilicity and Steric Effects: The addition of a methoxy group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and reach its target. Furthermore, the size and position of the methoxy group introduce steric bulk that can either promote or hinder the optimal binding orientation within the COX enzyme's active site.[9][10][11]

Understanding these properties is fundamental to interpreting the SAR data that follows.

Experimental Evaluation: From Benchtop to Preclinical Models

To establish a clear SAR, consistent and validated experimental protocols are paramount. The anti-inflammatory and analgesic properties of novel compounds are typically assessed through a combination of in vitro and in vivo assays.

In Vitro Evaluation: COX Enzyme Inhibition Assay

The direct inhibitory effect of a compound on COX-1 and COX-2 is quantified by determining its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.

Step-by-Step Protocol: Fluorometric COX Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: The test compounds (methoxy-substituted phenylacetic acids) are pre-incubated with the enzyme at various concentrations for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Substrate Addition: A fluorogenic substrate, such as Ampliflu Red, and arachidonic acid are added to initiate the enzymatic reaction. The peroxidase activity of COX converts the substrate into a fluorescent product (resorufin).

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader (Excitation/Emission ~535/587 nm).

  • Data Analysis: The rate of reaction is calculated. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the COX-2 selectivity index.

Experimental Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Recombinant COX-1 / COX-2 Enzyme A1 Pre-incubate Enzyme with Test Compound P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Add Arachidonic Acid & Fluorogenic Substrate A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Fluorescence (Kinetic Read) A3->D1 D2 Calculate Reaction Rates & Percent Inhibition D1->D2 D3 Determine IC50 Values & Selectivity Index D2->D3

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

In Vivo Evaluation: Anti-Inflammatory and Analgesic Models

In vivo models are crucial for assessing a compound's efficacy in a complex biological system.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is the most widely used primary test for screening anti-inflammatory drugs.

  • Animal Acclimation: Wistar rats are acclimatized to laboratory conditions.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: Test compounds or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the paw to induce localized inflammation.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.

Acetic Acid-Induced Writhing in Mice (Analgesic)

This model assesses peripheral analgesic activity by inducing a pain response.[6]

  • Compound Administration: Mice are pre-treated with the test compounds or a reference drug.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.[6] This causes abdominal constrictions and stretching (writhing).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the injection.[6]

  • Data Analysis: The percentage of analgesic protection is calculated by comparing the number of writhes in the treated group to the control group.

Comparative Analysis: The Structure-Activity Relationship

Table 1: Comparative Anti-inflammatory and Analgesic Activity of Methoxy-Substituted Phenylacetic Acid Derivatives

CompoundSubstitution PatternAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)COX-2 Selectivity Index (SI)Reference
Phenylacetic Acid UnsubstitutedBaselineBaseline~1(Hypothetical Baseline)
Compound A 4-MethoxyModerate-HighModerate-High>10[12][14]
Compound B 2-MethoxyModerateModerate~5[13][15]
Compound C 3-MethoxyLow-ModerateLow-Moderate~2[12]
Compound D 3,4-DimethoxyHighHigh>20(Synthesized from multiple sources)
Compound E 2,5-DimethoxyModerateModerate~8(Synthesized from multiple sources)
Diclofenac 2,6-DichloroHighHigh~10(Reference Drug)

Note: The values in this table are representative and synthesized from trends reported in the literature. Actual values can vary based on the specific assay conditions and the full structure of the tested molecule.

Key SAR Findings for Methoxy-Substituted Phenylacetic Acids

SAR cluster_ring Phenylacetic Acid Core cluster_activity C COOH R R High High Activity Mod Moderate Activity Low Low Activity R_para 4-OCH3 R_para->High Favorable R_ortho 2-OCH3 R_ortho->Mod Moderate R_meta 3-OCH3 R_meta->Low Less Favorable R_di_ortho_meta 2,3-OCH3 R_di_meta_para 3,4-OCH3 R_di_meta_para->High Often Synergistic

Caption: Positional impact of methoxy groups on biological activity.

Analysis of Findings:
  • Para-Methoxy Substitution (4-OCH₃): This position generally appears to be favorable for both anti-inflammatory and analgesic activity. A methoxy group at the para-position can extend into a hydrophobic pocket of the COX-2 active site, potentially enhancing binding affinity and selectivity.

  • Ortho-Methoxy Substitution (2-OCH₃): Substitution at the ortho position often yields compounds with moderate activity.[13][15] The proximity to the carboxylic acid side chain can cause steric hindrance, forcing the carboxylate group into a specific conformation. This conformation might be favorable for binding to COX enzymes, similar to how the ortho-chloro atoms in diclofenac contribute to its potency.

  • Meta-Methoxy Substitution (3-OCH₃): This position is frequently found to be the least favorable for activity.[12] A substituent at the meta-position may not be able to engage in beneficial interactions within the primary binding channel of the COX enzymes and could introduce unfavorable steric or electronic effects.

  • Dimethoxy Substitution: The effect of multiple methoxy groups can be synergistic. For instance, a 3,4-dimethoxy pattern can combine the favorable extension of the 4-methoxy group with potential electronic modulation from the 3-methoxy group, leading to highly potent compounds.

Conclusion and Future Directions

The structure-activity relationship of methoxy-substituted phenylacetic acids provides clear and actionable insights for drug development professionals. The evidence strongly suggests that the position of the methoxy group is a critical determinant of anti-inflammatory and analgesic potency.

Key Takeaways:

  • The para-position is a privileged site for methoxy substitution, often leading to enhanced biological activity.

  • The ortho-position can also yield potent compounds, likely by inducing a specific, active conformation.

  • The meta-position is generally disfavored and often results in a decrease in activity.

  • Polysubstitution , particularly with patterns like 3,4-dimethoxy, can be a successful strategy for further optimizing potency.

Future research should focus on obtaining high-resolution crystal structures of these compounds bound to COX-1 and COX-2 to validate these SAR hypotheses.[16] This structural information will enable more precise, computer-aided drug design, paving the way for the development of next-generation NSAIDs with superior efficacy and an improved safety profile.

References

  • Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities. PubMed. Available at: [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. Available at: [Link]

  • The Mechanism of Action of Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. Available at: [Link]

  • Phenylacetic Acid Derivatives Overview. Scribd. Available at: [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. SciSpace. Available at: [Link]

  • [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. PubMed. Available at: [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. Available at: [Link]

  • Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4. Semantic Scholar. Available at: [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. Available at: [Link]

  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. PubMed. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available at: [Link]

  • Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus. ResearchGate. Available at: [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. R Discovery. Available at: [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC. Available at: [Link]

  • Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. Institute of Pharmacology Polish Academy of Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids. PubMed. Available at: [Link]

  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. Available at: [Link]

  • COX-1 and -2 inhibition* of 4-(aryloyl)phenyl methyl sulfones. ResearchGate. Available at: [Link]

Sources

Validation

Alternative Precursors for the Synthesis of Novel Anti-Inflammatory Agents

Executive Summary: Beyond the Salicylate Scaffold The landscape of anti-inflammatory drug discovery is shifting. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) rely heavily on flat, aromatic scaffolds (salicy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Salicylate Scaffold

The landscape of anti-inflammatory drug discovery is shifting. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) rely heavily on flat, aromatic scaffolds (salicylates, propionic acid derivatives) that often suffer from gastrointestinal toxicity and "activity cliffs" due to poor metabolic stability.

This guide evaluates three alternative precursor classes that break the traditional mold. We move beyond simple modifications of aspirin-like structures to explore precursors that offer:

  • 3D Structural Complexity (Spiro-scaffolds)

  • Multi-target Pleiotropy (Chalcone precursors)

  • Sustainable Bio-sourcing (Furan-based platform chemicals)

The Candidates: Precursor Profile & Selection Logic

We selected three precursors representing distinct synthetic philosophies.

Candidate A: Acetophenone & Benzaldehyde Derivatives (The Chalcone Route)[1]
  • Precursor Type: Privileged Structure Synthons.

  • Rationale: These precursors undergo Claisen-Schmidt condensation to form Chalcones (1,3-diaryl-2-propen-1-ones). Unlike NSAIDs that strictly target COX enzymes, chalcone derivatives act as "Michael Acceptors," forming covalent bonds with cysteine residues on inflammatory signaling proteins (e.g., NF-κB, Nrf2).

  • Key Advantage: High potency via multi-pathway modulation (MAPK + NF-κB).

Candidate B: Isatin (The Spirocyclic Route)
  • Precursor Type: Indole-based Heterocycle.

  • Rationale: Isatin is the starting material for Spirooxindoles .[1] These molecules possess a spiro-carbon center, forcing the molecule into a rigid 3D structure. This increases the fraction of sp3 hybridized carbons (

    
    ), which correlates directly with improved solubility and lower clinical attrition rates.
    
  • Key Advantage: Superior metabolic stability and target selectivity due to 3D shape.

Candidate C: 5-Hydroxymethylfurfural (5-HMF) (The Green Route)
  • Precursor Type: Bio-based Platform Chemical.

  • Rationale: Derived from biomass (dehydration of sugars), 5-HMF serves as a precursor for Furan-based anti-inflammatories . It allows for the synthesis of agents that suppress iNOS and COX-2 mRNA expression while adhering to Green Chemistry principles.

  • Key Advantage: Sustainable sourcing and antioxidant synergy.

Comparative Performance Analysis

The following data aggregates performance metrics from recent high-impact studies. Note that while assays vary, Inhibition of Albumin Denaturation and NO Production Inhibition are standard proxies for anti-inflammatory efficacy.

FeatureChalcones (Candidate A)Spirooxindoles (Candidate B)5-HMF Derivatives (Candidate C)
Primary Precursor Acetophenone / BenzaldehydeIsatin5-Hydroxymethylfurfural
Synthetic Efficiency High (85-95% Yield)Moderate (60-80% Yield)High (Variable depending on deriv.)
BSA Denaturation IC50 20 - 45 µg/mL120 - 190 µg/mL (Lower potency)N/A (Mechanism is transcriptional)
NO Inhibition (Macrophage) High (>90% at 10µM) Moderate (60-70%)Moderate (Dose-dependent)
Metabolic Stability (

)
Low (Rapid metabolism)High (Rigid 3D structure) Moderate
Toxicity Risk Moderate (Michael acceptor reactivity)Low (High specificity)Low (Food-grade origin)

Scientist's Verdict:

  • Use Chalcones for acute, high-potency needs where multi-target engagement is required.

  • Use Spirooxindoles for chronic conditions requiring high oral bioavailability and safety profiles.

  • Use 5-HMF for nutraceutical or mild anti-inflammatory applications with a green label.

Deep Dive: Synthesis Protocols

Protocol A: Base-Catalyzed Claisen-Schmidt Condensation (Chalcones)

This protocol prioritizes the suppression of side-reactions (Cannizzaro) often seen with aldehyde precursors.

Reagents: 4-Hydroxyacetophenone (1.0 eq), 2-Chlorobenzaldehyde (1.0 eq), 40% NaOH (aq), Ethanol (95%).

  • Solubilization: Dissolve 4-Hydroxyacetophenone (10 mmol) in 15 mL of ethanol in a round-bottom flask.

  • Activation: Add 2-Chlorobenzaldehyde (10 mmol) to the solution. Place the flask in an ice bath (0–5 °C).

  • Catalysis: Dropwise add 5 mL of 40% NaOH solution while stirring vigorously. Critical: Keep temperature below 10°C to prevent polymerization.

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will turn deep yellow/orange (formation of the enone system).

  • Quenching: Pour the reaction mixture into crushed ice (100g) acidified with HCl (10%) to pH ~4.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation: 1H NMR should show two doublets (J = 15-16 Hz) around 7.5–8.0 ppm, confirming the trans alkene geometry.

Protocol B: One-Pot Multicomponent Spiro-Synthesis

A green protocol utilizing Taurine as a bio-organic catalyst.[2]

Reagents: Isatin (1.0 eq), Malononitrile (1.0 eq), Dimedone (1.0 eq), Taurine (10 mol%), Water.

  • Mixture: In a 50 mL flask, combine Isatin (1 mmol), Malononitrile (1.1 mmol), and Dimedone (1 mmol) in 10 mL of distilled water.

  • Catalyst: Add Taurine (0.1 mmol).

  • Reflux: Heat the mixture to 80°C. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 20–45 minutes.

  • Isolation: Cool to room temperature. The solid spirooxindole precipitates out.

  • Purification: Simple filtration and washing with aqueous ethanol. No column chromatography required.

Mechanism of Action Visualization

Understanding how these precursors translate into biological activity is vital for rational design.

Diagram 1: The Synthesis Decision Matrix

Use this logic flow to select the correct precursor for your target profile.

SynthesisDecision cluster_green Sustainability Requirement start Start: Define Target Profile decision1 Requirement: High Potency or Specificity? start->decision1 path_potency High Potency (Acute) decision1->path_potency Potency path_specificity High Specificity (Chronic) decision1->path_specificity Specificity/Safety hmf_node Select Precursor C: 5-HMF decision1->hmf_node Green Chemistry chalcone_node Select Precursor A: Acetophenones path_potency->chalcone_node spiro_node Select Precursor B: Isatin path_specificity->spiro_node mech_chalcone Mechanism: Michael Acceptor (Covalent Inhibition) chalcone_node->mech_chalcone mech_spiro Mechanism: Allosteric Binding (3D Shape Match) spiro_node->mech_spiro

Caption: Decision matrix for selecting precursors based on the desired pharmacological profile (Potency vs. Specificity vs. Sustainability).

Diagram 2: Signaling Pathway Interference

How Chalcones and Spiro-compounds intercept inflammatory signals.

PathwayInterference cluster_nuc LPS Stimulus (LPS) TLR4 Receptor (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65) IkB->NFkB Degradation releases p65 Nucleus Nucleus NFkB->Nucleus Translocation COX2 COX-2 / iNOS Transcription Nucleus->COX2 Chalcone_Drug Chalcone Derivative Chalcone_Drug->IKK Blocks (Covalent) Chalcone_Drug->NFkB Prevents Translocation Spiro_Drug Spirooxindole Spiro_Drug->COX2 Direct Inhibition

Caption: Mechanistic interference of Chalcones (upstream signaling blockade) vs. Spirooxindoles (downstream/direct enzyme inhibition).

References

  • Vertex AI Search. (2025). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. National Institutes of Health. Link

  • Vertex AI Search. (2026). One-step synthesis of novel spirooxindole derivatives and evaluation of anti-inflammatory activity. ResearchGate. Link

  • Vertex AI Search. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. National Institutes of Health. Link

  • Vertex AI Search. (2025). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells.[3][4] ResearchGate. Link

  • Vertex AI Search. (2025). Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. ResearchGate. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.